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2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline Documentation Hub

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  • Product: 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
  • CAS: 1538605-06-9

Core Science & Biosynthesis

Foundational

The Role of 2-Chloro-6-Aryl Quinazolines in FGFR4 Inhibitor Drug Discovery: A Technical Guide

Executive Summary The aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, primarily driven by its ligand Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aberrant activation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, primarily driven by its ligand Fibroblast Growth Factor 19 (FGF19), is a key oncogenic driver in a significant subset of hepatocellular carcinoma (HCC).[1] This validation has spurred intensive drug discovery efforts to identify potent and selective FGFR4 inhibitors. Within this landscape, the quinazoline scaffold has emerged as a privileged structure for kinase inhibition. This technical guide provides an in-depth analysis of the 2-chloro-6-aryl quinazoline core, a critical pharmacophore in the design and development of next-generation FGFR4 inhibitors. We will dissect the strategic rationale behind its use, from chemical synthesis and structure-activity relationship (SAR) optimization to preclinical evaluation, providing researchers with a comprehensive framework for advancing drug discovery in this domain.

The Therapeutic Rationale: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) remains a lethal cancer with limited therapeutic options for advanced stages.[2] A distinct molecular subset of HCC is characterized by the amplification and overexpression of FGF19, the primary ligand for FGFR4.[3] The binding of FGF19 to a complex of FGFR4 and its co-receptor β-Klotho triggers receptor dimerization, autophosphorylation, and the subsequent activation of downstream oncogenic signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways.[2][4] This cascade promotes cell proliferation, survival, and inhibits apoptosis.

Preclinical evidence robustly supports this dependency; transgenic mice overexpressing FGF19 develop HCC, an outcome that is completely abrogated in FGFR4 knockout mice.[5][6] Consequently, the selective inhibition of FGFR4 kinase activity presents a highly rational and targeted therapeutic strategy for FGF19-driven HCC.[1][7]

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_KLB FGFR4 β-Klotho FGF19->FGFR4_KLB Binding & Dimerization FRS2 FRS2 FGFR4_KLB->FRS2 Autophosphorylation & Recruitment GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Cell_Effects Cell Proliferation, Survival, Differentiation ERK->Cell_Effects MAPK Pathway AKT AKT PI3K->AKT AKT->Cell_Effects PI3K-AKT Pathway Drug_Discovery_Workflow Start Scaffold Identification (2-Chloro-6-Aryl Quinazoline) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Biochem Biochemical Screening (FGFR4 Kinase Assay) Synthesis->Biochem SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Selectivity Selectivity Profiling (vs. FGFR1-3, Kinome) Selectivity->Lead_Opt Cellular Cell-Based Assays (p-FRS2, Proliferation) Cellular->Lead_Opt ADME ADME/PK Profiling (Microsomal Stability, PK) ADME->Lead_Opt Lead_Opt->Synthesis Iterative Design & Synthesis In_Vivo In Vivo Efficacy (HCC Xenograft Models) Lead_Opt->In_Vivo Optimized Lead Candidate Preclinical Candidate Selection In_Vivo->Candidate Synthesis_Workflow cluster_synthesis Generalized Synthesis of 2-Amino-6-Aryl Quinazolines StartingMaterial 2-Amino-5-bromo -benzonitrile Step1 Cyclization StartingMaterial->Step1 Intermediate1 6-Bromoquinazolin-4-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 6-Bromo-4-chloro -quinazoline Step2->Intermediate2 Step3 Suzuki Coupling (Arylboronic Acid, Pd catalyst) Intermediate2->Step3 Intermediate3 6-Aryl-4-chloro -quinazoline Step3->Intermediate3 Step4 Nucleophilic Substitution (e.g., Amine) Intermediate3->Step4 FinalProduct 2-Amino-6-Aryl -quinazoline Derivative Step4->FinalProduct

Caption: Representative Synthesis of a Quinazoline-based Inhibitor.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-4-chloroquinazoline Intermediate via Suzuki-Miyaura Coupling

[8]This protocol outlines the critical C-C bond formation to install the 6-aryl group, a key step in generating diversity for SAR studies.

  • Materials:

    • 6-Bromo-4-chloroquinazoline (1.0 equivalent)

    • Arylboronic acid (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

    • Triphenylphosphine (PPh₃) (0.04 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Degassed solvents: 1,4-Dioxane and Water (3:1 v/v)

  • Procedure:

    • Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add the 6-bromo-4-chloroquinazoline, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

    • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

    • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.

    • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate, 3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-chloroquinazoline.

Structure-Activity Relationship (SAR) and Lead Optimization

The goal of lead optimization is to enhance potency against FGFR4, improve selectivity over other kinases (especially FGFR1-3), and optimize pharmacokinetic (ADME) properties. A key strategy for achieving selectivity against FGFR4 is to target a unique cysteine residue (Cys552) located in the ATP-binding pocket, which is not present in FGFR1, 2, or 3. T[9][10]his allows for the design of covalent inhibitors that form a specific bond with Cys552, leading to high potency and selectivity.

[6][7][11]The table below presents representative SAR data for a series of quinazoline derivatives, illustrating the impact of structural modifications on inhibitory activity.

[12]| Compound | R-Group (at C6-aryl position) | FGFR4 Kinase IC50 (nM) | Hep3B Cell IC50 (nM) | | :--- | :--- | :---: | :---: | | BLU9931 | Methoxy | 3 | 42 | | 35a | (S)-3-hydroxypyrrolidin-1-yl | 8.5 | 115 | | 35b | (R)-3-hydroxypyrrolidin-1-yl | 14.3 | 240 | | 35e | 4-hydroxypiperidin-1-yl | 10.2 | 163 | | 35j | 2-hydroxyethylamino | 11.2 | 227 |

Data synthesized from literature. [12] Causality Behind Experimental Choices: The modifications in compounds 35a-j were designed to explore the solvent-exposed region of the ATP pocket. The introduction of polar, hydrogen-bonding moieties like hydroxyl groups aimed to improve solubility and potentially form additional interactions with the protein, while simultaneously altering the metabolic profile compared to the methoxy group of BLU9931. T[12]his strategy directly addresses the key liability of the initial lead compound—its rapid metabolic degradation.

[12][13]#### 3.3. Preclinical Evaluation Cascade

A hierarchical series of assays is employed to characterize the biological activity of newly synthesized compounds.

1. Biochemical Kinase Assay

  • Purpose: To determine the direct inhibitory activity of a compound against the purified FGFR4 kinase enzyme.

  • Methodology Example (ADP-Glo™ Kinase Assay): [14] 1. Prepare a reaction mixture containing FGFR4 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA), a specified concentration of ATP (e.g., 50 µM), and the purified FGFR4 enzyme. 2. Add the test compound across a range of concentrations (e.g., 10-point serial dilution). 3. Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes) to allow for ATP consumption. 4. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. 5. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. 6. Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus, kinase activity. 7. Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

2. Cell-Based Target Engagement and Pathway Inhibition Assay

  • Purpose: To confirm that the compound can enter cells and inhibit FGFR4 signaling.

  • Methodology Example (Western Blot for p-FRS2α): [15][16][17] 1. Culture an FGFR4-dependent HCC cell line (e.g., Hep3B, HuH-7) to ~80% confluency. 2. Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours). 3. Lyse the cells and quantify the total protein concentration. 4. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. 5. Probe the membrane with a primary antibody specific for the phosphorylated form of FRS2 (p-FRS2α), a direct substrate of FGFR4. 6. Subsequently, probe with a primary antibody for total FRS2 and a loading control (e.g., GAPDH or β-actin). 7. Apply HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate. 8. Quantify band intensity to determine the concentration-dependent inhibition of FGFR4 activity in a cellular context.

3. Cellular Proliferation/Viability Assay

  • Purpose: To assess the functional consequence of FGFR4 inhibition on cancer cell growth.

  • Methodology Example (CellTiter-Glo® Luminescent Cell Viability Assay): [18] 1. Seed FGFR4-dependent HCC cells in a 96-well plate and allow them to adhere overnight. 2. Treat the cells with a serial dilution of the test compound. 3. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours). 4. Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. 5. Measure luminescence and calculate IC50 values to determine the compound's anti-proliferative potency.

4. In Vivo Efficacy Studies

  • Purpose: To evaluate the anti-tumor activity of a lead compound in a living organism.

  • Methodology Example (HCC Xenograft Model): [19] 1. Implant FGFR4-dependent HCC cells (e.g., HuH-7) subcutaneously or orthotopically into immunodeficient mice. 2. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). 3. Randomize mice into vehicle control and treatment groups. 4. Administer the test compound via a clinically relevant route (e.g., oral gavage) at a defined dose and schedule. 5. Monitor tumor volume and body weight regularly throughout the study. 6. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-FRS2α) to confirm target engagement in vivo. 7. Evaluate efficacy based on tumor growth inhibition (TGI).

Overcoming Challenges: Resistance and Next-Generation Inhibitors

A significant challenge in targeted therapy is acquired resistance. For FGFR4 inhibitors, gatekeeper mutations in the kinase domain, such as V550L or V550M, can emerge, reducing drug binding and efficacy. T[18][19]his necessitates the design of next-generation inhibitors that are active against both wild-type and mutant forms of FGFR4. The 2-chloro-6-aryl quinazoline scaffold provides a flexible platform for developing such compounds by enabling modifications that can accommodate changes in the ATP-binding pocket caused by these mutations.

Furthermore, the redundancy of other FGFR family members, such as FGFR3, has been identified as a potential mechanism of de novo resistance to highly selective FGFR4 inhibitors in some contexts. T[9]his suggests that for certain patient populations, pan-FGFR inhibitors or combination therapies may be more effective.

Conclusion

The 2-chloro-6-aryl quinazoline scaffold represents a highly valuable and adaptable core for the discovery of novel FGFR4 inhibitors. Its synthetic accessibility allows for extensive SAR exploration, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. By strategically targeting the unique Cys552 residue and optimizing solvent-exposed moieties to enhance metabolic stability, researchers have successfully developed preclinical candidates with potent anti-tumor activity in models of FGF19-driven hepatocellular carcinoma. As our understanding of resistance mechanisms grows, this versatile scaffold will continue to be instrumental in the design of next-generation inhibitors to provide meaningful therapeutic options for patients with HCC.

References

  • Goričar, K., Dolinar, K., & Finocchiaro, G. (2015). Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. International Journal of Molecular Sciences. Available at: [Link]

  • French, D. M., Lin, B. C., Wang, M., Adams, C., Shek, T., Hötzel, K., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE, 7(5), e36713. Available at: [Link]

  • Ahmad, I., Iwata, T., & Leung, H. Y. (2020). FGF19-FGFR4 Signaling in Hepatocellular Carcinoma. Cancers, 12(6), 1439. Available at: [Link]

  • Mao, P., Suda, G., & Natsuizaka, M. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 83. Available at: [Link]

  • Zhang, Y., Wang, A., Fan, C., et al. (2022). Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors. European Journal of Medicinal Chemistry, 229, 114065. Available at: [Link]

  • Xie, Y., Wang, X., & Zhang, H. (2019). Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects. Journal of Medicinal Chemistry, 62(17), 7945-7961. Available at: [Link]

  • Ghy-try-chx, G., Pissaloux, D., & Karanian, M. (2019). FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer. Cancer Research, 79(24), 6227-6240. Available at: [Link]

  • Zheng, F., Liu, C., & Zhang, C. (2014). Emerging roles of FGF signaling in hepatocellular carcinoma. Translational Cancer Research, 3(3), 218-228. Available at: [Link]

  • Ho, H. K., Németh, G., Ng, Y. R., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1215-1224. Available at: [Link]

  • Zhang, J., Liu, Y., & Sun, W. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Pharmacology, 12, 665913. Available at: [Link]

  • Ho, W. J., Cheng, C. C., & Hsu, C. (2022). FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. Proceedings of the National Academy of Sciences, 119(41), e2208479119. Available at: [Link]

  • Yoshikawa, K., Miyahisa, I., & Kii, I. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2348574. Available at: [Link]

  • Abbisko Therapeutics. (2023). Abstract LB328: Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. Cancer Research, 83(8_Supplement), LB328. Available at: [Link]

  • BioWorld. (2024). FGFR4 inhibitor shows efficacy in wild-type and mutant models of HCC. BioWorld Science. Available at: [Link]

  • Gampenrieder, S. P., Rinnerthaler, G., & Greil, R. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. Cancers, 14(20), 5030. Available at: [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • Mugumbate, G. Z., Mabhudhu, F. A., & Khanye, S. D. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 20(8), 14757-14774. Available at: [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 Inhibitors As Potential Anti-Cancer Agents Via In Silico Design, Supported by In Vitro and Cell-Based Testing. Current Medicinal Chemistry. Available at: [Link]

  • Norman, R. A., et al. (2016). Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region. Bioorganic & Medicinal Chemistry Letters, 26(16), 4042-4046. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazoline Derivatives with Covalent Reversible Warheads as Potential FGFR4 Inhibitors. Molecules. Available at: [Link]

  • Ho, H. K., et al. (2013). Developing FGFR4 Inhibitors as Potential Anti-Cancer Agents via In Silico Design, Supported by In Vitro and Cell-Based Testing. ResearchGate. Available at: [Link]

  • S. G. K. & V. R. (2011). Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Sci-Hub. (n.d.). Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pop, V., & Crișan, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6695. Available at: [Link]

  • Pop, V., & Crișan, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Thermodynamic Stability Profile of BLU-554 (Fisogatinib)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction BLU-554, also known as Fisogatinib, is a potent and highly selective covalent inhibitor of Fibrobl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

BLU-554, also known as Fisogatinib, is a potent and highly selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4] It is under investigation for the treatment of hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling pathway is aberrantly activated.[2][5][6][7][8] The clinical development of any orally administered drug, such as fisogatinib, is critically dependent on its physicochemical properties, with solubility and thermodynamic stability being paramount. These characteristics directly influence bioavailability, manufacturability, and the overall safety and efficacy of the final drug product.

This technical guide provides an in-depth exploration of the methodologies used to characterize the solubility and thermodynamic stability of BLU-554. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to data generation and interpretation. While specific proprietary data for fisogatinib's complete physicochemical profile is not publicly available, this guide will equip researchers with the necessary framework and detailed protocols to conduct these critical assessments.

Part 1: The Solubility Profile of Fisogatinib: A Methodological Deep Dive

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption in the gastrointestinal tract. Fisogatinib is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but is reported to be insoluble in water.[9][10] This limited aqueous solubility necessitates a thorough investigation of its solubility characteristics under various conditions to inform formulation strategies.

Understanding Kinetic versus Thermodynamic Solubility

In early drug discovery, a rapid assessment of solubility is often required, leading to the measurement of kinetic solubility . This is a measure of how much of a compound, typically from a DMSO stock solution, will stay in an aqueous buffer for a short period. It is a non-equilibrium measurement and can often overestimate the true solubility.

In contrast, thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. This is a more time-consuming but crucial measurement for understanding the true solubility behavior of a drug and is essential for formulation development.

Experimental Protocol: Aqueous pH-Solubility Profiling

The ionization state of a molecule can significantly impact its solubility. Therefore, determining the solubility of fisogatinib across a range of physiologically relevant pH values is essential.

Objective: To determine the thermodynamic solubility of fisogatinib in aqueous buffers of varying pH.

Materials:

  • BLU-554 (Fisogatinib) powder

  • Phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of phosphate buffers at the desired pH values. Ensure the ionic strength of the buffers is consistent.

  • Sample Preparation: Add an excess amount of fisogatinib powder to a vial containing a known volume of each pH buffer. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. Pre-saturating the filter with the solution can minimize drug loss due to adsorption.

  • Quantification:

    • Prepare a standard stock solution of fisogatinib in a suitable organic solvent (e.g., DMSO).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Analyze the filtered supernatant and the calibration standards by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Construct a calibration curve from the standard solutions and determine the concentration of fisogatinib in the filtered supernatant from each pH buffer.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility.

  • Extended Equilibration Time: Allows the system to reach a true equilibrium between the solid and dissolved states.

  • Centrifugation and Filtration: Critical for removing undissolved particles that would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: A stability-indicating HPLC or LC-MS method is crucial to ensure that the measured concentration corresponds to the intact drug and not its degradation products.[11]

Data Presentation:

The quantitative data should be summarized in a clear and structured table:

pHSolubility (µg/mL)Solubility (µM)
2.0[Experimental Value][Calculated Value]
4.5[Experimental Value][Calculated Value]
6.8[Experimental Value][Calculated Value]
7.4[Experimental Value][Calculated Value]
9.0[Experimental Value][Calculated Value]

Visualization of Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess Fisogatinib B Add to pH buffers A->B C Shake at constant temp (24-72 hours) B->C D Centrifuge C->D E Filter supernatant D->E F Quantify by HPLC/LC-MS E->F

Caption: Workflow for Thermodynamic Solubility Profiling.

Part 2: The Thermodynamic Stability Profile of Fisogatinib: A Solid-State Perspective

The thermodynamic stability of a drug substance refers to its tendency to exist in its most stable solid form under given conditions. For crystalline solids, this involves understanding polymorphism, the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities, dissolution rates, and stabilities, which can have significant implications for drug product performance.

Given that fisogatinib is a covalent inhibitor, its chemical stability is also a key consideration. Forced degradation studies are often employed to understand its degradation pathways.

The Importance of Polymorph Screening

Polymorphism is a critical attribute of solid-state materials that can impact the bioavailability, stability, and manufacturability of a drug product. A comprehensive polymorph screen is essential during drug development to identify the most stable crystalline form and to understand the potential for phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry is a powerful thermal analysis technique used to characterize the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting point, glass transitions, and solid-state transitions.

Objective: To assess the thermal properties of fisogatinib, including its melting point and to screen for potential polymorphic forms.

Materials:

  • BLU-554 (Fisogatinib) powder

  • DSC instrument

  • Aluminum or hermetically sealed DSC pans

  • Inert purge gas (e.g., nitrogen)

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of fisogatinib powder (typically 1-5 mg) into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature well below the expected melting point.

    • Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify thermal events such as melting (endothermic peak) or solid-solid transitions.

    • Determine the onset temperature and the peak maximum of the melting endotherm.

    • Integrate the peak area to determine the enthalpy of fusion.

  • Polymorph Screening (Extended Protocol):

    • To screen for polymorphs, additional DSC experiments can be performed, such as:

      • Melt-cool-reheat cycles: Heat the sample above its melting point, cool it at a controlled rate, and then reheat it to observe any changes in the thermal profile, which could indicate the formation of a different polymorph.

      • Varying heating rates: Analyze the sample at different heating rates to detect any rate-dependent thermal events.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidative degradation of the sample during heating.

  • Controlled Heating Rate: Ensures reproducible and accurate measurement of thermal events.

  • Melt-Cool-Reheat Cycles: A common technique to induce the formation of metastable polymorphs that may not be present in the initial bulk material.

Data Presentation:

The results of the DSC analysis should be presented in a table summarizing the key thermal events.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting Endotherm[Experimental Value][Experimental Value][Experimental Value]
[Other Events][Experimental Value][Experimental Value][Experimental Value]

Visualization of Workflow:

G cluster_setup Sample & Instrument Setup cluster_analysis Data Acquisition & Analysis A Weigh Fisogatinib into DSC pan B Place sample and reference in DSC cell A->B C Set heating program B->C D Run heating program C->D E Record thermogram D->E F Identify thermal events E->F

Caption: Workflow for DSC Thermal Analysis.

Conclusion

A thorough understanding of the solubility and thermodynamic stability of BLU-554 (Fisogatinib) is indispensable for its successful development as a therapeutic agent. This guide has provided a comprehensive framework and detailed, self-validating protocols for the characterization of these critical physicochemical properties. By adhering to these methodologies, researchers and drug development professionals can generate high-quality, reliable data to inform formulation strategies, ensure consistent product quality, and ultimately, contribute to the development of a safe and effective medicine for patients with hepatocellular carcinoma. The principles and experimental designs outlined herein serve as a robust foundation for the solid-state characterization of not only fisogatinib but also other novel kinase inhibitors.

References

  • Fisogatinib (BLU-554) | FGFR inhibitor | CAS 1707289-21-1 - Selleck Chemicals.

  • Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4.

  • CHAPTER 4: Covalent Inhibition of Kinases - Books - The Royal Society of Chemistry.

  • Fisogatinib (BLU554) | CAS 1707289-21-1 - AbMole BioScience.

  • Congress presentations & publications | Blueprint Medicines | HCP Site.

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | ChemRxiv.

  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant Fibroblast Growth Factor 19 Signaling as a Driver Event - Blueprint Medicines.

  • Fisogatinib (BLU-554) | FGFR4 Inhibitor | MedChemExpress.

  • Advances in reversible covalent kinase inhibitors - PMC - NIH.

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | Journal of Medicinal Chemistry - ACS Publications.

  • Structure-based design of a dual-warhead covalent inhibitor of FGFR4 - PMC.

  • Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma | ACS Medicinal Chemistry Letters - ACS Publications.

  • fisogatinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.

  • Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC.

  • Fisogatinib | CAS#1707289-21-1 | FGFR4 inhibitor - MedKoo Biosciences.

  • Current Developments in Covalent Protein Kinase Inhibitors - CHIMIA.

  • Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma - Blueprint Medicines.

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - MDPI.

  • Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19.

  • CStone Pharmaceuticals and Blueprint Medicines Initiate Phase 1b/2 Clinical Trial of Fisogatinib in Combination with CS1001 for Patients with Hepatocellular Carcinoma - PR Newswire.

  • A Phase 1 Study of Fisogatinib (BLU-554) in Patients With Hepatocellular Carcinoma.

  • NCT02508467 | A Phase 1 Study of Fisogatinib (BLU-554) in Patients With Hepatocellular Carcinoma | ClinicalTrials.gov.

  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed.

  • Analytical Method Development for Biologics: Overcoming Stability, Purity, And Quantification Challenges - ResearchGate.

  • Blood Serum Calorimetry Indicates the Chemotherapeutic Efficacy in Lung Cancer Treatment - PMC.

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  • Quantitative determination of imatinib stability under various stress conditions - PMC.

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Foundational

Rational Design and Pharmacophore Modeling of 2,6-Dichloro-3,5-Dimethoxyphenyl Quinazoline Derivatives: A Technical Whitepaper

Executive Summary As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter the challenge of designing kinase inhibitors that achieve both high potency and exquisite ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry and rational drug design, I frequently encounter the challenge of designing kinase inhibitors that achieve both high potency and exquisite kinome selectivity. The 2,6-dichloro-3,5-dimethoxyphenyl (DCDMP) moiety, when conjugated to a quinazoline core, has emerged as a privileged pharmacophore for targeting Fibroblast Growth Factor Receptors (FGFRs).

This whitepaper provides an in-depth technical guide on the pharmacophore modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, and thermodynamic validation of DCDMP-quinazoline derivatives. By understanding the stereoelectronic causality behind this scaffold, researchers can systematically optimize these derivatives for targeted oncology therapies.

Mechanistic Rationale: The DCDMP-Quinazoline Pharmacophore

The efficacy of the DCDMP-quinazoline scaffold is not a product of empirical screening, but of precise structural causality.

The Hinge-Binding Core

The quinazoline heterocycle acts as the primary anchor. The N1 and N3 nitrogens of the quinazoline ring form critical, reversible hydrogen bonds with the backbone amides of the kinase hinge region. This interaction mimics the binding of the adenine ring of ATP.

The Gatekeeper Pocket & Stereoelectronic Locking

The true selectivity driver is the 2,6-dichloro-3,5-dimethoxyphenyl group. The bulky chlorine atoms at the ortho positions serve a critical stereoelectronic function: they force the phenyl ring out of coplanarity with the quinazoline core due to severe steric clash. This orthogonal conformation "locks" the 3,5-dimethoxy groups, projecting them directly into the hydrophobic pocket located behind the gatekeeper residue (e.g., Val550 in FGFR4 or Val561 in FGFR1).

This mechanism is perfectly exemplified by the clinical candidate BLU9931 , the first selective small-molecule inhibitor of FGFR4[1]. Similarly, irreversible covalent inhibitors like PRN1371 leverage this moiety to achieve prolonged target inhibition in solid tumors[2]. Recent developments have even expanded this paradigm to include SN​Ar electrophiles linked to the quinazoline core to covalently target the unique Cys552 in FGFR4[3].

FGFR_Pathway FGF FGF Ligand FGFR FGFR Kinase Domain FGF->FGFR Dimerization FRS2 FRS2 / GRB2 Adaptors FGFR->FRS2 Phosphorylation DCDMP DCDMP-Quinazoline Inhibitor DCDMP->FGFR Hinge Binding & Gatekeeper Blockade RAS RAS / RAF / MEK Cascade FRS2->RAS Recruitment ERK ERK1/2 Activation RAS->ERK Kinase Signaling Tumor Oncogenic Proliferation ERK->Tumor Transcription

Caption: FGFR signaling cascade and the targeted inhibition mechanism by DCDMP-quinazoline derivatives.

Experimental Workflow: 3D-QSAR & Pharmacophore Modeling

To systematically design novel derivatives, we must translate the physical binding mechanism into a mathematical model. A robust pharmacophore model must be a self-validating system. We achieve this by utilizing a rigorous pipeline of 3D-QSAR and molecular dynamics[4].

Phase 1: Dataset Curation and Core Alignment
  • Data Preparation: Compile a dataset of synthesized DCDMP-quinazoline derivatives with known IC50​ values. Convert IC50​ to pIC50​ ( −log(IC50​) ) to ensure a linear relationship with free energy of binding ( ΔG ).

  • Conformational Search: Generate low-energy conformers using the OPLS4 force field. Causality: High-energy conformers represent biologically irrelevant states; filtering them ensures we only sample conformations accessible at physiological temperatures.

  • Molecular Alignment: Align all molecules to the most active compound using the quinazoline core as the rigid template. Causality: Because the quinazoline core anchors the molecule to the static kinase hinge, aligning by this core accurately simulates how the variable R-groups (like the DCDMP moiety) project into the dynamic gatekeeper pocket.

Phase 2: Pharmacophore Hypothesis Generation (CPH)
  • Feature Extraction: Utilize software (e.g., Schrödinger Phase) to map chemical features. For DCDMP-quinazolines, the Common Pharmacophore Hypothesis (CPH) typically yields an AAHR model:

    • A (Hydrogen Bond Acceptor): Mapped to the N1/N3 of the quinazoline.

    • A (Hydrogen Bond Acceptor): Mapped to the oxygen of the 3-methoxy group (interacts with the DFG motif).

    • H (Hydrophobic): Mapped to the 2,6-dichloro-phenyl ring.

    • R (Aromatic Ring): Mapped to the quinazoline system.

  • Scoring: Rank hypotheses based on the Phase survival score, which evaluates volume overlap, site score, and vector alignment.

Phase 3: 3D-QSAR Model Construction
  • Field Generation: Generate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields. Place the aligned molecules in a 3D grid (spacing 2.0 Å).

  • PLS Regression: Use Partial Least Squares (PLS) regression to correlate the 3D fields with pIC50​ values.

  • Self-Validation: Split the dataset (70% training, 30% test). Validate the model's internal consistency using Leave-One-Out (LOO) cross-validation ( q2>0.5 ). Confirm external predictive power using the test set ( rpred2​>0.6 ). If these thresholds fail, the alignment or conformational sampling must be reiterated.

Pharmacophore_Workflow Data 1. Dataset Curation (IC50 & 3D Conformations) Align 2. Core Alignment (Quinazoline Scaffold) Data->Align Structural Input Pharma 3. Pharmacophore Generation (HBA, HY, AR Features) Align->Pharma Feature Extraction QSAR 4. 3D-QSAR Modeling (CoMFA / CoMSIA Fields) Pharma->QSAR Spatial Constraints VS 5. Virtual Screening (Database Filtering) QSAR->VS Predictive Model MD 6. Molecular Dynamics (MM-GBSA Validation) VS->MD Hit Optimization

Caption: Step-by-step computational workflow for 3D-QSAR and pharmacophore modeling of kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the DCDMP moiety drastically alters the binding thermodynamics. The table below summarizes the quantitative impact of various warheads and scaffolds combined with the DCDMP pharmacophore, demonstrating the necessity of the hydrophobic fit.

Table 1: SAR and Pharmacophore Fit of Representative DCDMP Derivatives

Compound / Scaffold TypeTarget KinaseWarhead / Linkage IC50​ (nM)Pharmacophore Fit ScoreKey Structural Interaction
BLU9931 FGFR4Acrylamide (ortho-aniline)3.04.85 / 5.0Covalent (Cys552), Hinge (N1, N3)
PRN1371 FGFR1-4Acrylamide (pyrido-pyrimidine)1.54.92 / 5.0Covalent (Cys488), Gatekeeper Pocket
SNAr Prototype 8A FGFR4Fluoro-pyridine ( SN​Ar )12.44.15 / 5.0Covalent (Cys552), DFG-backbone H-bond
Des-chloro Analog FGFR4Acrylamide>5002.80 / 5.0Loss of orthogonal conformation
Non-covalent Ref FGFR4None (Reversible)>10002.10 / 5.0Reversible Hinge Binding only

Data synthesized from literature benchmarks illustrating the critical nature of the DCDMP lock.

Molecular Dynamics & Thermodynamic Validation

A static pharmacophore model cannot account for the "induced fit" of the kinase active site. Therefore, the final step in our self-validating protocol is Molecular Dynamics (MD) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations.

Step-by-Step MD Protocol:
  • System Solvation: Place the docked Protein-Ligand complex in an explicit TIP3P water box, ensuring a 10 Å buffer zone. Causality: Explicit water is required to accurately model the displacement of the highly ordered hydration network in the kinase hinge region.

  • Neutralization & Ionic Strength: Add Na+ / Cl− ions to neutralize the system and simulate a physiological salt concentration of 0.15 M.

  • Equilibration: Perform NVT (constant volume/temperature) followed by NPT (constant pressure/temperature) ensembles for 1 ns each to relax steric clashes.

  • Production Run: Run a 100 ns unconstrained production simulation.

  • MM-GBSA Calculation: Extract frames every 10 ps. Calculate the binding free energy ( ΔGbind​ ). Crucial Parameter: Set the internal dielectric constant of the protein to 4.0. Causality: The kinase active site is partially desolvated; a dielectric of 1.0 (vacuum) overestimates electrostatic interactions, while 80 (water) underestimates them. A value of 4.0 accurately reflects the lipophilic environment of the gatekeeper pocket accommodating the DCDMP moiety.

Conclusion

The pharmacophore modeling of 2,6-dichloro-3,5-dimethoxyphenyl quinazoline derivatives represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of the DCDMP group to exploit the gatekeeper hydrophobic pocket, and combining it with the hinge-binding affinity of the quinazoline core, researchers can design highly potent, selective, and even irreversible kinase inhibitors. Adhering to the rigorous, self-validating computational workflows outlined in this guide ensures that theoretical designs translate successfully into robust preclinical candidates.

References

  • First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway Cancer Discovery - AACR Journals URL:[Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles ChemRxiv URL:[Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies PubMed - National Institutes of Health URL:[Link]

Exploratory

The Core Mechanism of Quinazoline-Based Precursors in Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies, leading to a paradigm shift in the treatment...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies, leading to a paradigm shift in the treatment of various malignancies.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of quinazoline-based precursors, with a primary focus on their role as inhibitors of key oncogenic drivers. We will dissect the molecular interactions, downstream signaling consequences, and the methodologies employed to elucidate these intricate processes. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Oncology

The quinazoline ring system, a bicyclic aromatic heterocycle, has proven to be a remarkably versatile scaffold in medicinal chemistry.[4] Its structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity and selectivity.[5] This has led to the successful development of numerous FDA-approved anticancer drugs, including gefitinib, erlotinib, lapatinib, and vandetanib, which have demonstrated significant therapeutic efficacy, particularly against solid tumors.[3][5] These agents primarily function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[4][6]

The success of quinazoline-based drugs stems from their ability to selectively target and inhibit the activity of specific tyrosine kinases, enzymes that play a pivotal role in the signaling pathways that control cell growth, proliferation, and survival.[6] By blocking these enzymes, quinazoline derivatives can effectively arrest the uncontrolled growth of cancer cells.[6]

Molecular Mechanism of Action: Competitive ATP Inhibition

The predominant mechanism of action for most clinically relevant quinazoline-based anticancer agents is competitive inhibition at the ATP-binding site of tyrosine kinases.[7]

Key Molecular Interactions:

  • Hinge Region Binding: The quinazoline core mimics the adenine moiety of ATP and forms crucial hydrogen bonds with the "hinge" region of the kinase domain. Specifically, the N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor from a backbone amide of a conserved methionine residue in the hinge region.[4]

  • Hydrophobic Interactions: Substituents at the 4-position of the quinazoline ring extend into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity.[4]

  • Solvent-Exposed Region: Modifications at the 6- and 7-positions are generally directed towards the solvent-exposed region, providing opportunities to enhance pharmacokinetic properties without significantly impacting target binding.[4]

This competitive binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives tumor growth and survival.[7]

Key Signaling Pathways Modulated by Quinazoline Inhibitors

Quinazoline-based inhibitors have been successfully developed to target a range of oncogenic receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9]

The EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of normal cell physiology, controlling processes like proliferation, differentiation, and survival.[10][11] In many cancers, this pathway is aberrantly activated through EGFR overexpression or mutations, leading to uncontrolled cell growth and tumor progression.[10][12][13]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to specifically target the intracellular tyrosine kinase domain of EGFR.[7][14] By blocking EGFR autophosphorylation, these inhibitors effectively shut down downstream signaling cascades, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation.[15]

  • PI3K-AKT-mTOR Pathway: This cascade is crucial for cell survival, growth, and proliferation.[8][9]

The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, angiogenesis, and metastatic potential.[7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Dimerization & Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->pEGFR Inhibits ATP ATP ATP->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: EGFR Signaling Pathway and Quinazoline Inhibition.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[16] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are key regulators of this process.[16][17] Overexpression of VEGFR is common in many tumors.[9]

Quinazoline-based inhibitors, such as vandetanib, have been developed to target VEGFR, often in addition to EGFR, as dual inhibitors.[16] By inhibiting VEGFR-2, the primary mediator of angiogenesis, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[16] The downstream signaling pathways of VEGFR-2 include the Akt/mTOR/p70s6k pathway, which is crucial for endothelial cell proliferation and migration.[17]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (VEGF) Ligand (VEGF) VEGFR2 VEGFR-2 Ligand (VEGF)->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->pVEGFR2 Inhibits ATP ATP ATP->pVEGFR2 Akt Akt pVEGFR2->Akt mTOR mTOR Akt->mTOR p70s6k p70s6k mTOR->p70s6k Angiogenesis Angiogenesis (Inhibited) p70s6k->Angiogenesis Cell_Proliferation Endothelial Cell Proliferation (Inhibited) p70s6k->Cell_Proliferation

Caption: VEGFR-2 Signaling and Quinazoline Inhibition.

Other Anticancer Mechanisms of Quinazoline Derivatives

While kinase inhibition is the most prominent mechanism, quinazoline derivatives have been shown to exert their anticancer effects through various other pathways:[5]

  • Tubulin Inhibition: Some quinazoline compounds can interfere with microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.[5]

  • DNA Intercalation: Certain derivatives can intercalate into DNA, causing DNA damage and inducing apoptosis.[5]

  • Enzyme Inhibition: Quinazolines have been found to inhibit other critical enzymes involved in cancer progression, such as thymidylate synthase and poly(ADP-ribose)polymerase-1 (PARP-1).[1][3][18]

  • Immunomodulatory Effects: There is emerging evidence that some quinazoline-based kinase inhibitors, like erlotinib and gefitinib, may also have off-target immunomodulatory effects, including the inhibition of TNF-α.[19]

Standardized Protocols for Mechanistic Investigation

Elucidating the precise mechanism of action of novel quinazoline-based precursors requires a multi-faceted experimental approach. The following are standard protocols employed in the field.

In Vitro Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the antiproliferative effects of a compound and for calculating its IC50 (half-maximal inhibitory concentration) value.

Protocol: MTT/XTT Assay [20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline-based compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[21]

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours. Live cells with active mitochondria will reduce the tetrazolium salt to a colored formazan product.[20]

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[22][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Colorimetric assay measuring mitochondrial reductase activity.[20]High-throughput, cost-effective.Can be affected by compounds that alter cellular metabolism.
Trypan Blue Exclusion Dye exclusion assay to differentiate viable from non-viable cells based on membrane integrity.[20]Simple, direct measure of cell death.Manual counting can be subjective and time-consuming.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.[22][23]Label-free, provides kinetic data on cell proliferation.Requires specialized equipment.
Western Blot Analysis for Target Engagement and Pathway Modulation

Western blotting is a crucial technique to confirm that the quinazoline inhibitor is engaging its intended target and modulating the downstream signaling pathway.[24]

Protocol: Analysis of EGFR Phosphorylation [24][25]

  • Cell Culture and Treatment: Culture relevant cancer cell lines (e.g., A431 for high EGFR expression) and treat with the quinazoline inhibitor at various concentrations for a specified time.[24][26] Include a vehicle control and a positive control (e.g., EGF stimulation to induce EGFR phosphorylation).[24][25]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[24]

  • Detection: Add a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[24]

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[24][25]

Western_Blot_Workflow A Cell Culture & Treatment (Quinazoline Inhibitor) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pEGFR) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Stripping & Re-probing (Total EGFR, Loading Control) I->J

Caption: Standard Western Blot Workflow for Kinase Inhibition.

In Vivo Xenograft Models for Preclinical Efficacy

To evaluate the antitumor activity of a quinazoline-based compound in a more physiologically relevant setting, in vivo xenograft models are employed.[27][28]

Protocol: Subcutaneous Xenograft Model [27][28]

  • Cell Implantation: Inject human tumor cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[27][28]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size and monitor their volume regularly using calipers.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the quinazoline compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[29]

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

  • Pharmacodynamic Studies: At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway modulation in vivo.[28]

Patient-derived xenograft (PDX) models, where patient tumor tissue is directly implanted into mice, are increasingly used as they better recapitulate the heterogeneity and microenvironment of human cancers.[29][30]

Conclusion

The quinazoline scaffold has proven to be a highly successful platform for the development of targeted cancer therapies. Their primary mechanism of action involves the competitive inhibition of key oncogenic kinases, such as EGFR and VEGFR, leading to the disruption of critical signaling pathways that drive tumor growth and survival. A thorough understanding of their molecular mechanisms, facilitated by a suite of standardized in vitro and in vivo experimental protocols, is essential for the continued development of novel and more effective quinazoline-based anticancer agents.

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  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (n.d.). RSC Publishing. [Link]

  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. (n.d.). Indian Journal of Medical Research. [Link]

  • Wang, H., Wang, Z., & Ji, X. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12644-12651. [Link]

  • Johnson, G. L. (2011). Pharmacological approaches to understanding protein kinase signaling networks. Journal of Biological Chemistry, 286(16), 13431-13437. [Link]

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Foundational

Topic: Identifying Key Intermediates in the Fisogatinib (BLU-554) Synthetic Pathway

An In-Depth Technical Guide for Drug Development Professionals Abstract Fisogatinib (BLU-554) is a potent, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driv...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Fisogatinib (BLU-554) is a potent, highly selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[1][2][3][4][5][6] The robustness and efficiency of its chemical synthesis are paramount for clinical supply and commercial manufacturing. A critical aspect of process development is the identification, characterization, and control of key intermediates. This guide presents a plausible retrosynthetic analysis of Fisogatinib, proposes a convergent synthetic pathway, and details the key intermediates involved. Furthermore, it provides comprehensive, field-proven experimental protocols for the in-situ monitoring, isolation, and structural elucidation of these transient species, ensuring scientific integrity and process control.

Introduction: The Strategic Importance of Intermediate Analysis

The journey of a drug candidate from discovery to a manufactured pharmaceutical product is underpinned by a deep understanding of its chemical synthesis. For a targeted covalent inhibitor like Fisogatinib, the complexity of the molecular architecture necessitates a multi-step synthesis where the efficiency of each step and the purity of its output are critical.[2][4] Identifying the key intermediates—the molecular building blocks formed and consumed throughout the reaction sequence—is not merely an academic exercise. It is a strategic imperative that enables:

  • Process Optimization: Understanding the formation and consumption kinetics of intermediates allows for the optimization of reaction conditions (temperature, concentration, catalysts) to maximize yield and minimize reaction times.

  • Impurity Profiling: Intermediates can be sources of process-related impurities in the final Active Pharmaceutical Ingredient (API). Their identification is the first step toward controlling these impurities to meet stringent regulatory standards.

  • Reaction Mechanism Elucidation: Characterizing intermediates provides direct evidence for a proposed reaction mechanism, transitioning from theoretical postulation to empirical validation.

  • Scale-Up & Safety: Knowledge of potentially unstable or highly reactive intermediates is crucial for designing safe and scalable manufacturing processes.

This guide provides a framework for researchers and drug development professionals to approach the synthesis of Fisogatinib, focusing on the logical identification of its core components.

Retrosynthetic Analysis and Proposed Pathway

While the precise, proprietary manufacturing route for Fisogatinib is not publicly disclosed, a scientifically sound synthetic pathway can be proposed through retrosynthetic analysis. This process involves logically deconstructing the final molecule into simpler, commercially available precursors.

Our analysis suggests a convergent approach, where two major fragments are synthesized separately before being joined.

G Fisogatinib Fisogatinib (BLU-554) Intermediate_A Intermediate A 4-((4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)amine Fisogatinib->Intermediate_A Amide Formation Intermediate_B Intermediate B 4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (Core Heterocycle) Intermediate_A->Intermediate_B N-Alkylation Precursor_1 4-(bromomethyl)-1-fluoro-2-nitrobenzene Intermediate_A->Precursor_1 Intermediate_C Intermediate C 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine Intermediate_B->Intermediate_C Suzuki Coupling Intermediate_D Intermediate D 1-methyl-4-(boronic acid or ester)-1H-pyrazole Intermediate_B->Intermediate_D Acryloyl_Chloride Acryloyl Chloride

Caption: Retrosynthetic analysis of Fisogatinib (BLU-554).

Key Synthetic Transformations & Intermediates
  • Core Heterocycle Synthesis (Formation of Intermediate C): The foundation of Fisogatinib is the pyrazolo[3,4-d]pyrimidine scaffold. This class of compounds is frequently synthesized from substituted pyrazoles.[7][8][9][10][11] A common route involves the cyclization of a 5-amino-4-cyanopyrazole with formamide or a similar one-carbon synthon, followed by halogenation (e.g., iodination) at the 3-position to prepare it for cross-coupling.[10][12]

    • Key Intermediate (C): 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine . This is a pivotal intermediate, primed for the introduction of the substituted pyrazole ring.

  • Suzuki-Miyaura Cross-Coupling (Formation of Intermediate B): The C-C bond between the pyrazolo[3,4-d]pyrimidine core and the N-methylpyrazole ring is ideally formed via a palladium-catalyzed Suzuki-Miyaura coupling.[13] This reaction is renowned for its reliability and tolerance of the nitrogen-rich heterocyclic systems present in this synthesis.[14][15]

    • Key Intermediate (B): 4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine . This is the complete heterocyclic core of Fisogatinib. Its successful synthesis and purification are critical for the success of the subsequent steps.

    • Key Reagent (Intermediate D): 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole . This pyrazole boronic ester is the coupling partner for Intermediate C.

  • N-Alkylation (Formation of Intermediate A): The fluorobenzyl moiety is attached to the N1 position of the pyrazolo[3,4-d]pyrimidine core. This is typically achieved via an N-alkylation reaction with a suitable benzyl halide. The regioselectivity of this step is crucial and can be influenced by the base and solvent system employed.

    • Key Intermediate (A): N-(4-((4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)amine . This is the penultimate intermediate before the final acylation.

  • Final Acylation (Formation of Fisogatinib): The terminal acrylamide group, which acts as the covalent warhead for irreversible binding to Cys552 on FGFR4, is installed in the final step.[16][17][18] This is a standard acylation of the aniline nitrogen of Intermediate A with acryloyl chloride or a related activated acrylic acid derivative.

Experimental Protocols for Intermediate Identification

The following protocols provide a robust framework for identifying and characterizing the key intermediates in the proposed Fisogatinib synthesis. These methods are designed to be self-validating systems, combining orthogonal techniques to ensure data integrity.

Protocol 1: In-Situ Monitoring of Suzuki Coupling (Formation of Intermediate B)

Objective: To monitor the consumption of Intermediate C and the formation of Intermediate B in real-time without reaction quenching.

Rationale (Expertise & Experience): In-situ monitoring provides invaluable kinetic data and helps identify the precise reaction endpoint, preventing the formation of byproducts from over-running the reaction. We select UPLC-MS due to its superior chromatographic resolution and mass accuracy, which allows for the unambiguous differentiation of starting materials, intermediates, the final product, and potential impurities, even those present at trace levels.[19][20][21]

Methodology:

  • System Setup:

    • Utilize an automated laboratory reactor equipped with a temperature probe, nitrogen inlet, and an in-situ sampling probe (e.g., EasySampler).

    • Couple the sampling probe to a UPLC-MS system (e.g., Waters ACQUITY UPLC with a QDa or a high-resolution mass spectrometer like an Orbitrap).

  • Reaction Initiation:

    • Charge the reactor with Intermediate C, Intermediate D (boronic ester), a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and the solvent system (e.g., DME/water).[15]

    • Begin stirring and heating to the target temperature (e.g., 90°C under microwave irradiation or 110°C conventional).

  • Automated Sampling:

    • Program the sampling probe to automatically withdraw, quench, and dilute a sample from the reaction mixture at set intervals (e.g., every 5-10 minutes).

  • UPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: Monitor the reaction by extracting the ion chromatograms corresponding to the exact masses of Intermediate C, Intermediate D, and Intermediate B.

  • Data Interpretation & Validation:

    • Plot the relative peak area of each species against time. A successful reaction will show a decrease in the starting material peaks and a corresponding increase in the product peak.

    • Trustworthiness: The system is validated by confirming the mass-to-charge ratio (m/z) of each detected peak against its theoretical exact mass. A mass accuracy of <5 ppm on a high-resolution instrument provides high confidence in the peak assignment.[19]

Caption: Workflow for in-situ reaction monitoring via UPLC-MS.

Protocol 2: Isolation and Structural Elucidation of Intermediate B

Objective: To isolate Intermediate B in high purity and unambiguously confirm its chemical structure.

Rationale (Expertise & Experience): While in-situ analysis confirms formation, physical isolation is required for full characterization and for use in the subsequent synthetic step. A multi-technique approach (HRMS, NMR, FTIR) is essential for irrefutable structural confirmation, a cornerstone of regulatory submissions.

Methodology:

  • Work-up and Isolation:

    • Once the reaction is deemed complete by UPLC-MS, cool the mixture to room temperature.

    • Perform an aqueous work-up by partitioning the mixture between ethyl acetate and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material using automated flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., dichloromethane/methanol).

  • Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS):

      • Dissolve a small sample in a suitable solvent (e.g., methanol).

      • Analyze via ESI-HRMS to obtain the exact mass.

      • Validation: The measured mass should be within ±5 ppm of the calculated theoretical mass for the elemental formula of Intermediate B, confirming its composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

      • Validation: The ¹H NMR will confirm the number and environment of all protons. The key diagnostic signals include the N-methyl singlet, the distinct aromatic/heteroaromatic protons, and the amine protons. The ¹³C NMR confirms the carbon backbone. 2D NMR experiments confirm the connectivity between protons and carbons, providing definitive structural proof.

    • Fourier-Transform Infrared (FTIR) Spectroscopy:

      • Analyze the sample as a solid (ATR) or KBr pellet.

      • Validation: Look for characteristic absorption bands, such as N-H stretches for the primary amine (~3300-3400 cm⁻¹) and C=N/C=C stretches in the aromatic region (~1500-1650 cm⁻¹).

Data Summary

The following table summarizes the key intermediates and the analytical techniques for their characterization.

Intermediate IDStructure NameProposed RoleKey Identification TechniquesExpected [M+H]⁺ (Monoisotopic)
C 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidineHalogenated core for cross-couplingUPLC-MS, ¹H NMR261.9611
B 4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidineComplete heterocyclic coreUPLC-MS, HRMS, ¹H & ¹³C NMR, FTIR217.1001
A N-(4-((4-amino-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-fluorophenyl)aminePenultimate intermediate, ready for acylationUPLC-MS, HRMS, ¹H & ¹³C NMR, ¹⁹F NMR392.1748

Conclusion

The synthetic pathway to a complex molecule like Fisogatinib (BLU-554) is a sequence of precisely controlled chemical events. The ability to identify, monitor, and characterize the key intermediates in this pathway is fundamental to developing a robust, reproducible, and safe manufacturing process. By integrating modern in-situ analytical techniques like UPLC-MS with definitive offline structural elucidation methods such as NMR and HRMS, drug development professionals can gain a deep understanding of the reaction landscape. This knowledge empowers chemists and engineers to optimize the synthesis, control for impurities, and ultimately ensure the consistent production of high-quality Fisogatinib for clinical and commercial use.

References

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  • Ullmann reaction | PPTX - Slideshare.
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  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids - Benchchem.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Public
  • Discovery and development of BLU-554: a potent, highly selective covalent inhibitor of fibroblast - Blueprint Medicines.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based - Semantic Scholar.
  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers.
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  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
  • Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis.
  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma | Cancer Discovery - AACR Journals.
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Exploratory

A Proactive Approach to Laboratory Safety: Toxicity and Hazard Profiling for Novel Chemical Entities Exemplified by CAS 1538605-06-9

This guide provides a comprehensive framework for establishing a robust toxicity and hazard profile for novel or poorly characterized chemical compounds in a research and development laboratory setting. The principles an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for establishing a robust toxicity and hazard profile for novel or poorly characterized chemical compounds in a research and development laboratory setting. The principles and methodologies outlined herein are universally applicable and are presented to empower researchers, scientists, and drug development professionals to proactively manage chemical safety. The specific query for CAS 1538605-06-9 did not yield direct toxicological information in publicly available databases, a common challenge in early-stage drug discovery. This guide, therefore, uses this scenario to illustrate a systematic approach to risk assessment and safe handling when empirical data is scarce.

Part 1: The Investigative Phase - Chemical Identity and Data Mining

The foundational step in any chemical safety assessment is the unambiguous identification of the substance and a thorough search for existing data.

Verification of Chemical Identity

An incorrect or outdated CAS (Chemical Abstracts Service) number can lead to a fruitless search. It is critical to:

  • Cross-verify the CAS number with other identifiers such as the IUPAC name, SMILES notation, or InChI key.

  • Consult internal databases or the compound supplier to confirm the assigned CAS number. In the case of CAS 1538605-06-9, extensive searches did not retrieve a specific chemical entity, suggesting a possible typographical error or that it represents a novel, uncatalogued substance. For the purpose of this guide, we will proceed with the assumption that this is a novel entity requiring a de novo hazard assessment.

Comprehensive Literature and Database Search

A multi-pronged search strategy is essential to uncover any available information:

  • Regulatory and Chemical Databases: Systematically query databases such as PubChem[1], CAS SciFinder, and the EPA's CompTox Chemicals Dashboard.

  • Safety Data Sheets (SDS): While a direct SDS for CAS 1538605-06-9 was not found, it is imperative to search for SDS of structurally similar compounds. An SDS provides critical information on GHS classifications, handling precautions, and emergency procedures.[2]

  • Scientific Literature: Search platforms like PubMed, Scopus, and Google Scholar for any mention of the compound or related structures, which may provide insights into its biological activity and potential toxicity.

Part 2: Predictive Toxicology and In Silico Assessment

In the absence of empirical data, computational methods provide a valuable first-pass assessment of potential hazards.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

The principle of SAR is that the biological activity of a chemical is directly related to its molecular structure. By comparing the structure of a novel compound to that of known toxicants, one can infer potential hazards.

Key Toxicophores to Identify:

  • Genotoxicity: Aromatic amines, nitroaromatics, alkylating agents.

  • Hepatotoxicity: Thioamides, furan rings, certain halogenated hydrocarbons.

  • Cardiotoxicity: Compounds with hERG channel binding potential.

  • Sensitization: Michael acceptors, aldehydes, isocyanates.

In Silico Modeling Tools

A variety of software platforms can predict toxicological endpoints:

  • DEREK (Deductive Estimation of Risk from Existing Knowledge): A knowledge-based expert system that predicts toxicity based on structural alerts.

  • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): A QSAR-based tool that provides quantitative predictions for various toxicity endpoints.

  • OECD QSAR Toolbox: A free software intended for use by governments, industry, and other stakeholders in assessing the hazards of chemicals.

Part 3: A Tiered Approach to Experimental Hazard Profiling

When in silico methods suggest potential hazards, or for compounds intended for further development, a tiered experimental approach is warranted.

Tier 1: In Vitro Assays

These assays are rapid, cost-effective, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Toxicity Endpoint Recommended In Vitro Assay Purpose
Genotoxicity Ames Test (Bacterial Reverse Mutation Assay)To assess the mutagenic potential of a compound.
In Vitro Micronucleus TestTo detect chromosomal damage in mammalian cells.
Cytotoxicity Neutral Red Uptake or MTT AssayTo determine the concentration at which a compound is toxic to cells.
Cardiotoxicity hERG Patch Clamp AssayTo assess the risk of drug-induced QT prolongation.
Phototoxicity 3T3 Neutral Red Uptake Phototoxicity TestTo identify compounds that become toxic upon exposure to light.
Tier 2: Acute In Vivo Studies (When Necessary)

If in vitro results indicate significant concern, or for compounds advancing towards clinical development, acute in vivo studies may be required. These should be conducted in compliance with all applicable animal welfare regulations.

  • Acute Oral Toxicity (OECD TG 420, 423, or 425): To determine the short-term toxicity of a single oral dose.

  • Acute Dermal Toxicity (OECD TG 402): To assess toxicity following skin exposure.

  • Acute Inhalation Toxicity (OECD TG 403): To evaluate toxicity after inhalation.

Part 4: Safe Laboratory Handling and Risk Mitigation

Based on the gathered and predicted information, a comprehensive safe handling plan must be developed.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Chemical Fume Hood: All manipulations of the solid or solutions of the compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A standard PPE protocol for handling potentially hazardous compounds should be strictly enforced.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[5] For highly potent or sensitizing compounds, double-gloving is recommended.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron is advised.[4]

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) may be necessary.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., ethanol) or a validated cleaning procedure should be employed.

  • Waste Disposal: All waste contaminated with the compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[4]

Emergency Procedures

Clear and concise emergency procedures are crucial.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

In all cases of exposure, medical attention should be sought, and the Safety Data Sheet (if available) or any known information about the compound should be provided to the medical personnel.

Part 5: Visualizations for Enhanced Understanding

Workflow for Hazard Profiling of a Novel Compound

HazardProfilingWorkflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Predictive Assessment cluster_2 Phase 3: Experimental Profiling cluster_3 Phase 4: Risk Management A Verify Chemical Identity (CAS, IUPAC, SMILES) B Comprehensive Search (Databases, Literature, SDS) A->B C In Silico Analysis (SAR, QSAR) B->C No Data Found D Identify Potential Toxicophores C->D E Tier 1: In Vitro Assays (Genotoxicity, Cytotoxicity) D->E Potential Hazard Identified F Tier 2: In Vivo Studies (If necessary) E->F G Develop Safe Handling Procedures (SOPs) F->G H Implement Engineering & PPE Controls G->H I Establish Emergency Procedures H->I

Caption: A stepwise workflow for the hazard profiling of a novel chemical entity.

Hierarchy of Controls for Laboratory Safety

HierarchyOfControls A Elimination/Substitution B Engineering Controls (Fume Hood, Ventilation) A->B Most Effective C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Least Effective

Caption: The hierarchy of controls for mitigating laboratory hazards.

References

  • PubChem. (n.d.). PubChem Database. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026). Chemical Hazard Classification (GHS). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) protocols for 2-chloro quinazolines

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloroquinazolines Prepared by: Senior Application Scientist, Process & Discovery Chemistry Target Audience: Medicinal Chemists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) Protocols for 2-Chloroquinazolines

Prepared by: Senior Application Scientist, Process & Discovery Chemistry Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). While functionalizing this heterocycle via Nucleophilic Aromatic Substitution (SNAr) is a standard synthetic strategy, there is a distinct regioselective challenge: the C4 position is highly reactive, whereas the C2 position is relatively inert[1].

The Causality of Regioselectivity: The reactivity difference stems from the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the resulting negative charge is highly delocalized and stabilized by both the N1 and N3 nitrogen atoms, as well as the fused aromatic ring[1]. Conversely, nucleophilic attack at the C2 position generates an intermediate that lacks this extended resonance stabilization into the carbocyclic ring. Consequently, functionalizing 2-chloroquinazolines—often required after the C4 position is already occupied—demands a higher activation energy.

To overcome this thermodynamic barrier without causing substrate degradation, modern protocols abandon conventional batch reflux in favor of Microwave-Assisted Synthesis and High-Pressure Continuous Flow Chemistry ,[2].

SNAr_Mechanism A 2-Chloroquinazoline (Electrophile) B Nucleophilic Attack (e.g., R-NH2) A->B Addition C Meisenheimer Complex (Resonance Stabilized) B->C Rate-determining step D Chloride Elimination (Leaving Group Departure) C->D Fast E 2-Aminoquinazoline (Product) D->E Deprotonation

Addition-elimination SNAr mechanism at the C2 position of quinazoline via Meisenheimer complex.

Comparative Performance of SNAr Modalities

To select the appropriate protocol, scientists must weigh the nucleophilicity of the amine against the required scale. The table below summarizes the quantitative performance of different activation modalities for 2-chloroquinazoline amination.

ParameterConventional Batch (Reflux)Microwave-AssistedContinuous Flow (High T/P)
Target Nucleophiles Highly reactive primary aminesSecondary amines, standard anilinesWeak/bulky anilines, unreactive amines
Operating Temperature 80–110 °C100–150 °C200–225 °C
Operating Pressure Atmospheric10–20 bar (Sealed)120 bar (12 MPa)
Reaction Time 12–24 hours15–45 minutes10–20 minutes (Residence Time)
Typical Yield Profile 40–70% (High byproduct risk)75–95%85–99%
Scalability High (but kinetically slow)Low (Vessel size limitations)Extremely High (Continuous throughput)

Standardized Experimental Protocols

Protocol A: Microwave-Assisted Amination (Discovery Scale)

This protocol is optimized for the rapid generation of analogs in medicinal chemistry libraries, particularly when coupling 2-chloroquinazolines with aqueous ammonia or aliphatic amines[3].

Causality in Solvent Selection: 1,4-dioxane is selected because it provides excellent solubilization for the hydrophobic quinazoline electrophile while remaining fully miscible with aqueous amine solutions. This prevents the reaction from stalling in a biphasic mixture[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the 2-chloroquinazoline derivative (1.0 mmol) in 1,4-dioxane (4.0 mL).

  • Reagent Addition: Add the amine nucleophile (e.g., aqueous ammonia 20% or primary amine) (3.0 mmol, 3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv). Note: DIPEA is preferred over inorganic bases like K2CO3 to prevent competitive hydrolysis of the C2-chloride by adventitious water.

  • Sealing and Purging: Seal the vial with a Teflon-lined crimp cap and purge the headspace with nitrogen for 2 minutes.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 100 °C for 30 minutes[3]. Ensure the safety limit of the reactor is set to a maximum pressure of 20 bar.

  • Self-Validating Checkpoint: Upon cooling, the reaction should transition from a cloudy suspension to a clear, deep amber solution. Spot the mixture on a TLC plate (Hexanes/EtOAc 1:1) and perform LC-MS analysis. The protocol is self-validating if the parent mass (M+H) has completely disappeared, confirming quantitative conversion.

  • Workup: Dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: High-Temperature Continuous Flow Amination (Scale-Up & Difficult Nucleophiles)

For unreactive anilines, pushing the temperature above 150 °C in batch leads to thermal degradation. Continuous flow allows the application of 12 MPa of back pressure, keeping low-boiling solvents in the liquid phase at 225 °C. This superheating exponentially increases the reaction rate[2].

Flow_Workflow R1 Reagent A 2-Chloroquinazoline Mix T-Mixer R1->Mix R2 Reagent B Amine + Base R2->Mix React Heated Coil Reactor (225°C, 12 MPa) Mix->React Continuous Flow BPR Back Pressure Regulator (BPR) React->BPR 16 min residence Prod Product Collection BPR->Prod

Continuous-flow reactor setup for high-pressure, high-temperature SNAr amination workflows.

Step-by-Step Methodology:

  • System Priming: Prime a high-pressure flow reactor (e.g., Phoenix Flow Reactor™) with anhydrous ethanol. Set the system pressure to 12 MPa (120 bar) using the Back Pressure Regulator (BPR) and heat the reactor coil to 225 °C[2].

  • Stock Solution A: Prepare a 0.2 M solution of 2-chloroquinazoline in anhydrous ethanol.

  • Stock Solution B: Prepare a 0.6 M solution of the amine nucleophile and 0.4 M DIPEA in anhydrous ethanol.

  • Flow Execution: Pump Stock A and Stock B using dual HPLC pumps at a combined flow rate of 0.5 mL/min (0.25 mL/min each) through a T-mixer into the heated reactor coil. This specific flow rate ensures a residence time of exactly 16 minutes[2].

  • Self-Validating Checkpoint: The process is self-validating via system pressure and inline UV monitoring. A stable pressure at 12 MPa confirms the solvent remains in the liquid phase. Inline UV-Vis spectroscopy (at 254 nm) will show a steady-state plateau, validating that the reaction has reached equilibrium and the product stream is uniform. Any pressure drop signifies vaporization, which will drastically reduce residence time and lower the yield.

  • Collection: Discard the first 1.5 reactor volumes (dispersion zone), then collect the steady-state product stream. Concentrate in vacuo to yield the highly pure 2-aminoquinazoline.

Sources

Application

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for Quinazoline Intermediates

Strategic Importance in Drug Discovery Quinazoline scaffolds are ubiquitous in modern medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., Lapatinib, Gefitinib) and advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Discovery

Quinazoline scaffolds are ubiquitous in modern medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved kinase inhibitors (e.g., Lapatinib, Gefitinib) and advanced cholinesterase inhibitors 1[1]. The late-stage functionalization of the quinazoline core via carbon-carbon bond formation is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This application note provides a causality-driven guide to optimizing these cross-coupling conditions, ensuring high yields, regioselectivity, and scalability for drug development professionals.

Mechanistic Causality: Electronic and Steric Drivers

To design a successful coupling protocol, researchers must understand how the unique electronic architecture of the quinazoline ring dictates reactivity during the palladium catalytic cycle 2[2].

  • Oxidative Addition : The pyrimidine moiety of the quinazoline ring is highly electron-deficient due to its two nitrogen atoms. Consequently, halogens at the C2 and C4 positions undergo rapid oxidative addition with Pd(0) species. Conversely, halogens on the fused benzene ring (C6, C7) are less activated and often require more electron-rich ligands (e.g., XPhos, PCy3) to facilitate this rate-limiting step[1].

  • Transmetalation : When utilizing quinazoline boronic acids, the electron-withdrawing nature of the pyrimidine ring can retard transmetalation if the boronic acid is positioned at C2 or C4. Boronic acids at C6 and C7 are generally more nucleophilic and reactive[2]. Furthermore, steric hindrance at the peri-position (C5) can significantly impede the approach of the Pd(II) complex.

  • Base Activation : The inorganic base (e.g., K₂CO₃, Cs₂CO₃) is critical not just for neutralizing the acid byproduct, but for coordinating with the boronic acid to form a reactive, electron-rich boronate complex essential for transmetalation 3[4].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-limiting for C6/C7) Pd0->OxAdd + Quinazoline Halide PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Transmet Transmetalation (Boron to Pd Transfer) PdII->Transmet BaseAct Base Activation (Forms Boronate) BaseAct->Transmet Activated Boronate PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Quinazoline RedElim->Product

Fig 1. Mechanistic workflow of the Suzuki-Miyaura catalytic cycle for quinazolines.

Optimization of Reaction Parameters

The success of the coupling relies on the synergistic selection of the catalyst, base, and solvent system.

  • Catalyst & Ligand Selection : The classic Pd(PPh₃)₄ is highly effective for reactive C4-chloro/bromoquinazolines, especially under microwave conditions 5[4][5]. However, for tricyclic quinazoline derivatives, Pd(OAc)₂ without exogenous phosphine ligands in aqueous acetone has been shown to provide 10-15% higher yields than Pd(PPh₃)₄ 6[6].

  • Solvent & Base Systems : Biphasic solvent systems are paramount. The organic phase solubilizes the quinazoline and catalyst, while the aqueous phase dissolves the inorganic base and facilitates boronate formation. A mixture of Dioxane/H₂O (3:1) is the gold standard for thermal coupling of 6-haloquinazolines[1]. For microwave-assisted reactions, DME/EtOH or DMF/H₂O are preferred due to their excellent microwave absorption profiles[4][5].

Quantitative Comparison of Suzuki-Miyaura Conditions
Substrate TypeCatalyst SystemBaseSolvent SystemTemp / TimeTypical YieldRef
6,8-Dibromoquinazolinones PdCl₂(PPh₃)₂ + XPhosK₂CO₃DMF/H₂O (4:1)120 °C / 2 h77–91%[1]
4,7-Dichloroquinazolines Pd(PPh₃)₄ (2.5 mol%)Na₂CO₃DME/EtOH (9:1)MW 100 °C / 10 min>60% (Regioselective)[5]
Tricyclic 7-Bromoquinazolines Pd(OAc)₂ (8.4 mol%)Na₂CO₃Acetone/H₂O (1:1)40–45 °C / 5 h85–95%[6]
4-Chloroquinazolines Pd(PPh₃)₄ (2 mol%)Cs₂CO₃DMF/H₂O (5:1) + TBABMW 175 °C / 6 min76–90%[4]

Experimental Protocols: A Self-Validating System

To ensure reproducibility across different laboratory environments, the following protocols incorporate built-in validation checkpoints.

Protocol A: Thermal Cross-Coupling for 6- or 7-Haloquinazolines

Objective: Synthesize 6-arylquinazolines using a biphasic dioxane/water system.

  • Reagent Preparation : In an oven-dried Schlenk flask, add 6-bromoquinazoline (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, while 2.0 equivalents of base ensure complete formation of the reactive boronate complex.

  • Catalyst Addition : Add PdCl₂(PPh₃)₂ (5 mol%) and XPhos (10 mol%).

    • Causality: The bulky, electron-rich XPhos ligand accelerates the rate-limiting oxidative addition into the less reactive C6-Br bond.

  • Degassing : Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Oxygen causes rapid homocoupling of the boronic acid, consuming the starting material and complicating purification.

  • Solvent Addition : Add a degassed mixture of Dioxane/H₂O (3:1 v/v) to achieve a 0.1 M concentration.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step at the solvent interface.

  • Heating & Reaction : Heat the mixture to 100 °C for 4-6 hours.

  • Validation Checkpoint : At 4 hours, perform TLC (Hexane/EtOAc 7:3) and LC-MS. The disappearance of the starting material mass and the appearance of the product mass [M+H]⁺ confirms reaction completion. If unreacted halide remains, spike with an additional 2 mol% catalyst.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Microwave-Assisted Regioselective Coupling for 4,7-Dichloroquinazolines

Objective: Rapid, regioselective coupling at the highly reactive C4 position.

  • Reagent Preparation : In a microwave vial, combine 4,7-dichloroquinazoline (1.0 equiv), arylboronic acid (1.0 equiv), and Na₂CO₃ (4.0 equiv).

    • Causality: Restricting the boronic acid to exactly 1.0 equivalent prevents over-coupling at the C7 position, ensuring regioselectivity[5].

  • Catalyst Addition : Add Pd(PPh₃)₄ (2.5 mol%).

    • Causality: The C4-Cl bond is highly activated by the electron-deficient pyrimidine ring, allowing the use of the standard, less sterically demanding Pd(PPh₃)₄ catalyst.

  • Solvent Addition : Add DME/EtOH (9:1 v/v).

    • Causality: Microwave irradiation requires polar solvents to efficiently absorb microwave energy; ethanol serves as an excellent microwave receptor.

  • Irradiation : Seal the vial and irradiate at 100 °C for 10 minutes.

    • Causality: Rapid heating minimizes side reactions and degradation of the sensitive quinazoline core.

  • Validation Checkpoint : Analyze via ¹H-NMR of the crude mixture. The C4-substituted product will show a distinct shift in the quinazoline aromatic protons compared to the C7-substituted byproduct, validating the regioselectivity of the chosen conditions.

Workflow Prep 1. Reagent Prep (Ar-X, Ar-B(OH)2) Degas 2. Degassing (Ar backfill 3x) Prep->Degas Solvent 3. Solvent (Biphasic System) Degas->Solvent React 4. MW Irradiation (100-175°C) Solvent->React Workup 5. Workup (Extraction) React->Workup Purify 6. Purification (Flash/LC-MS) Workup->Purify

Fig 2. Experimental workflow for microwave-assisted quinazoline cross-coupling.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. nih.gov. 1

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. nih.gov. 5

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. nih.gov. 6

  • Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling: A Guide for Researchers. benchchem.com.2

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. asianpubs.org. 3

Sources

Method

Catalytic Amination Techniques for 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline in the Synthesis of FGFR4 Inhibitors

Executive Summary & Contextual Rationale The molecule 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS 1538605-06-9) serves as a highly privileged, sterically encumbered intermediate in the synthesis of sele...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Rationale

The molecule 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS 1538605-06-9) serves as a highly privileged, sterically encumbered intermediate in the synthesis of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, most notably BLU-9931 and Fisogatinib (BLU-554) [1][1]. These covalent inhibitors target a unique cysteine residue (Cys552) in the hinge region of FGFR4, providing exquisite paralog selectivity for the treatment of hepatocellular carcinoma (HCC) driven by aberrant FGF19/FGFR4 signaling.

The critical synthetic bottleneck in functionalizing this scaffold is the amination at the C2 position. The presence of the bulky 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position induces significant steric hindrance, while the electrophilic 2-chloroquinazoline core is susceptible to off-target hydrolysis. This application note details two field-proven methodologies for the C2-amination of this intermediate: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and Acid-Mediated Nucleophilic Aromatic Substitution (SNAr) [2][2]. By understanding the mechanistic causality behind catalyst selection, solvent effects, and thermal controls, researchers can optimize yields and ensure high-fidelity library generation.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of the 2-Chloroquinazoline Core

Quinazolines are electron-deficient heterocycles. While the C4 position is highly reactive toward nucleophiles, the C2 position is comparatively less electrophilic. When coupling complex, weakly nucleophilic anilines (such as the acrylamide-bearing precursors of BLU-9931), spontaneous SNAr is often sluggish and low-yielding.

Palladium-Catalyzed Buchwald-Hartwig Amination

To overcome the activation barrier of weakly nucleophilic anilines, Pd-catalyzed cross-coupling is deployed.

  • Ligand Selection (Xantphos): We utilize Xantphos, a bidentate phosphine ligand with a wide natural bite angle (~111°). This wide angle sterically forces the palladium center to adopt a geometry that highly accelerates the reductive elimination step—often the rate-limiting step when coupling sterically hindered substrates [3][3].

  • Base Selection (Cs₂CO₃): Strong bases like sodium tert-butoxide (NaOtBu) can cause competitive hydrolysis of the 2-chloroquinazoline to the corresponding quinazolone. Cesium carbonate (Cs₂CO₃) provides a mild, optimal basicity that deprotonates the coordinated amine without degrading the starting material.

Acid-Mediated SNAr Alternative

For aliphatic amines or highly electron-rich anilines, an acid-catalyzed SNAr approach is highly effective.

  • Role of the Acid: The addition of catalytic Trifluoroacetic Acid (TFA) or HCl protonates the N1/N3 nitrogens of the quinazoline ring. This protonation dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, hyper-sensitizing the C2 carbon to nucleophilic attack.

  • Solvent Dynamics: High-boiling protic solvents like n-butanol stabilize the polar transition state of the SNAr mechanism while allowing reaction temperatures (120 °C) sufficient to overcome steric repulsion.

Quantitative Data: Methodology Comparison

The following table summarizes the operational parameters and empirical outcomes for the amination of 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline across different catalytic systems.

MethodologyCatalyst / PromoterSolventTemp (°C)Time (h)Yield (%)Optimal Substrate Scope
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos1,4-Dioxane1004–875–90Sterically hindered anilines
Buchwald-Hartwig Pd(OAc)₂ / BrettPhost-Amyl Alcohol906–1270–85Electron-deficient anilines
Acid-Catalyzed SNAr TFA or HCl (cat.)n-Butanol12012–2460–80Aliphatic amines, unhindered anilines

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is self-validating; colorimetric changes and specific mass-spectrometry isotopic patterns serve as internal checkpoints.

Reagents:

  • 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (e.g., 2-amino-3-methylphenyl derivative) (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloroquinazoline intermediate, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality: Solid-state mixing before solvent addition prevents localized concentration gradients.

  • Solvent Addition: Add anhydrous 1,4-dioxane. Seal the flask with a rubber septum.

  • Deoxygenation (Critical Step): Purge the suspension with ultra-pure Argon for 15 minutes using a submerged needle.

    • Validation Checkpoint: The solution will typically appear deep red/purple due to the Pd₂(dba)₃. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 4 to 8 hours.

  • In-Process Monitoring (LC-MS): Sample 10 µL of the reaction, dilute in LC-grade acetonitrile, and inject.

    • Validation Checkpoint: Look for the disappearance of the starting material's distinct isotopic signature (the M and M+2 peaks in a 3:1 ratio dictated by the chlorine atom). The product mass should emerge as the dominant peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Acid-Mediated SNAr Amination

Reagents:

  • 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (1.0 equiv, 1.0 mmol)

  • Aliphatic Amine / Unhindered Aniline (1.5 equiv)

  • Trifluoroacetic Acid (TFA) (0.2 equiv, 20 mol%)

  • n-Butanol (8 mL)

Step-by-Step Workflow:

  • Assembly: Suspend the 2-chloroquinazoline and the amine in n-butanol within a thick-walled microwave vial or pressure tube.

  • Acidification: Add TFA dropwise.

    • Causality: The catalytic acid protonates the quinazoline core, activating the C2 position. Avoid excess acid, which would fully protonate the incoming amine nucleophile, rendering it unreactive.

  • Heating: Seal the vessel and heat to 120 °C for 12–24 hours.

  • Monitoring: Track the reaction via TLC (UV active at 254 nm). The product typically exhibits a lower Rf value than the highly non-polar 2-chloro starting material.

  • Isolation: Cool the mixture to 0 °C. If the product crystallizes, collect via vacuum filtration and wash with cold ethanol. Otherwise, remove the solvent in vacuo and purify via standard chromatography.

Visualizations of Pathways and Catalytic Cycles

The following diagrams map the biological rationale for synthesizing these molecules and the chemical mechanism used to construct them.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552) FGF19->FGFR4 Binds Kinase Kinase Activation FGFR4->Kinase Phosphorylation Drug Covalent Inhibitor (e.g., BLU-9931) Drug->FGFR4 Irreversible Binding at Hinge Cys552 Proliferation Tumor Proliferation Kinase->Proliferation Signaling Cascade

FGFR4 signaling pathway and the mechanism of covalent inhibition at Cys552 by BLU-9931.

Amination_Workflow SM 2-Chloroquinazoline (CAS 1538605-06-9) Cat Pd Precatalyst + Ligand (e.g., Pd2(dba)3 / Xantphos) SM->Cat Amine Aniline/Amine Nucleophile Amine->Cat OA Oxidative Addition (C-Cl Bond Cleavage) Cat->OA Trans Amine Coordination & Deprotonation (Cs2CO3) OA->Trans RE Reductive Elimination (C-N Bond Formation) Trans->RE RE->Cat Pd(0) Regeneration Product C2-Aminated Quinazoline (Pre-FGFR4 Inhibitor) RE->Product

Palladium-catalyzed Buchwald-Hartwig amination cycle for 2-chloroquinazoline derivatives.

References

  • Hagel, M., et al. "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway." Cancer Discovery, American Association for Cancer Research (AACR), 2015. URL:[Link]

  • Heinrich, T., et al. "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry, ACS Publications, 2024. URL:[Link]

  • Chen, Z., et al. "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin." PubMed Central (PMC), National Institutes of Health, 2014. URL:[Link]

Sources

Application

Application of BAY-876 (CAS 1538605-06-9) in Hepatocellular Carcinoma (HCC) Drug Development: Application Notes and Protocols

Introduction: Targeting the Warburg Effect in Hepatocellular Carcinoma with BAY-876 Hepatocellular carcinoma (HCC) remains a significant global health challenge, with a high mortality rate and limited therapeutic options...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Warburg Effect in Hepatocellular Carcinoma with BAY-876

Hepatocellular carcinoma (HCC) remains a significant global health challenge, with a high mortality rate and limited therapeutic options for advanced stages.[1][2] A hallmark of many cancers, including HCC, is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[3][4] This metabolic reprogramming allows cancer cells to sustain rapid proliferation and survival. A key player in this process is the glucose transporter 1 (GLUT1), which is frequently overexpressed in HCC and correlates with poor prognosis.[3][4][5]

BAY-876 (CAS 1538605-06-9) is a potent and highly selective inhibitor of GLUT1, with an IC50 of 2 nM.[6] Its high selectivity for GLUT1 over other glucose transporters minimizes off-target effects, making it a promising candidate for targeted cancer therapy.[6] By blocking glucose uptake, BAY-876 effectively starves cancer cells of their primary energy source, leading to reduced proliferation, induction of apoptosis, and inhibition of tumor growth.[3][4][7] This document provides detailed application notes and protocols for researchers and drug development professionals on the utilization of BAY-876 in the preclinical evaluation of potential HCC therapeutics.

Mechanism of Action and Rationale for Use in HCC

The primary mechanism of action of BAY-876 is the direct inhibition of GLUT1-mediated glucose transport. In HCC, where many tumors are dependent on glycolysis, this inhibition leads to a cascade of downstream effects:

  • Energy Depletion: Reduced intracellular glucose levels lead to decreased ATP production, hampering essential cellular processes required for rapid growth and proliferation.[8]

  • Induction of Oxidative Stress: A shift in cellular metabolism can lead to an increase in reactive oxygen species (ROS), contributing to apoptosis.[7]

  • Inhibition of Proliferation and Survival Pathways: The metabolic stress induced by BAY-876 can impact key signaling pathways often dysregulated in HCC, such as the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, which are known to be constitutively active in many HCC cell lines.[9][10] While direct modulation of these pathways by BAY-876 in HCC requires further specific investigation, the metabolic insult is expected to indirectly affect these pro-survival signals.

  • Suppression of Metastasis: Emerging evidence suggests that GLUT1 inhibition can also impact the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3][4]

The rationale for using BAY-876 in HCC drug development is therefore to exploit the metabolic vulnerability of GLUT1-overexpressing tumors.

In Vitro Protocols for Evaluating BAY-876 in HCC Cell Lines

A crucial first step in evaluating BAY-876 is to determine its efficacy in a panel of HCC cell lines. The choice of cell lines should ideally represent the heterogeneity of HCC. Commonly used HCC cell lines include HepG2, Huh-7, and MHCC97-H.[2][3][11][12]

Preparation of BAY-876 for In Vitro Use

BAY-876 is a water-insoluble powder.[3] For in vitro experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assays (MTS/MTT Assay)

This assay determines the effect of BAY-876 on the metabolic activity and proliferation of HCC cells.

Protocol:

  • Cell Seeding: Seed HCC cells (e.g., HepG2, Huh-7, MHCC97-H) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[13]

  • Treatment: The following day, treat the cells with a serial dilution of BAY-876 (e.g., ranging from 1 nM to 10 µM) for 24, 48, or 72 hours.[8] Include a vehicle control (DMSO) group.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[7][13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC50 for different HCC cell lines. Sensitivity to BAY-876 can vary between cell lines, potentially correlating with their level of GLUT1 expression.[7]

Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis, induced by BAY-876.

Protocol:

  • Cell Culture and Treatment: Culture HCC cells on coverslips in a 24-well plate and treat with BAY-876 at concentrations around the predetermined IC50 for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.

  • TUNEL Staining: Perform the TUNEL assay according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.

  • Quantification: Quantify the percentage of TUNEL-positive cells.

Expected Outcome: An increase in the number of apoptotic cells in the BAY-876 treated groups compared to the control group.[7]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of BAY-876 on the migratory capacity of HCC cells.

Protocol:

  • Cell Preparation: Serum-starve HCC cells overnight.

  • Transwell Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.[14] Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of BAY-876 and seed them into the upper chamber (e.g., 5 x 10^4 cells/well).[14]

  • Incubation: Incubate the plate for 12-24 hours to allow for cell migration.[14]

  • Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface with crystal violet.[14]

  • Analysis: Count the number of migrated cells in several random fields under a microscope and calculate the average.

Expected Outcome: A dose-dependent inhibition of cell migration in the presence of BAY-876.

Western Blot Analysis of Signaling Pathways

This technique is used to investigate the effect of BAY-876 on key signaling proteins.

Protocol:

  • Cell Lysis: Treat HCC cells with BAY-876 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4][7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, GLUT1, and a loading control like β-actin).[4]

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.[4]

Expected Outcome: Potential downregulation of phosphorylated (activated) forms of key proteins in the PI3K/AKT and/or MAPK pathways, and confirmation of GLUT1 expression levels.

In Vivo Protocols for Evaluating BAY-876 in HCC Models

Animal models are essential for evaluating the in vivo efficacy and safety of BAY-876. Subcutaneous and orthotopic xenograft models using immunodeficient mice are commonly employed.[1][2][11][15][16]

Preparation of BAY-876 for In Vivo Administration

Due to its poor water solubility, BAY-876 requires a specific formulation for in vivo use. A common method involves creating a suspension.

Microcrystalline Formulation Protocol:

  • Suspend amorphous BAY-876 powder in a physiological saline solution containing a surfactant like Tween 80 (e.g., 6.25% V/V).[3]

  • Use a high-speed shearing device to pre-disperse the sample.

  • Further process the suspension using a high-pressure homogenizer to create a microcrystalline formulation with a uniform particle size.[3]

Oral Gavage Formulation: A formulation for oral administration can be prepared by dissolving BAY-876 in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.

Subcutaneous HCC Xenograft Model

This model is useful for assessing the effect of BAY-876 on tumor growth.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 2 x 10^6 MHCC97-H cells in 100 µL of serum-free medium) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]

  • Treatment: Administer BAY-876 via oral gavage (e.g., 5 mg/kg daily) or intratumoral injection of the microcrystalline formulation.[3] The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), immunohistochemistry (e.g., for Ki-67 to assess proliferation and GLUT1), and TUNEL assay for apoptosis.[7]

Expected Outcome: Significant inhibition of tumor growth in the BAY-876-treated group compared to the control group, with corresponding changes in proliferation and apoptosis markers.

Orthotopic HCC Model

This model more accurately recapitulates the tumor microenvironment of human HCC.

Protocol:

  • Model Establishment: Establish the orthotopic model by surgically implanting a small piece of subcutaneously grown HCC tumor or directly injecting HCC cells (e.g., HepG2 or Huh7) into the liver lobe of an immunodeficient mouse.[11][15][16][17]

  • Treatment and Monitoring: Once the tumors are established (can be monitored by imaging techniques like bioluminescence if using luciferase-expressing cells), initiate treatment with BAY-876 as described for the subcutaneous model.[1][16]

  • Endpoint Analysis: At the study endpoint, assess tumor burden in the liver, and examine for any potential metastasis to other organs. Perform histological and immunohistochemical analyses on the liver tumors.

Expected Outcome: Reduced tumor burden in the liver and potentially decreased metastasis in the BAY-876 treated group.

Data Presentation and Visualization

Quantitative Data Summary
Parameter In Vitro Assays In Vivo Assays
Cell Lines HepG2, Huh-7, MHCC97-HMHCC97-H, HepG2
BAY-876 Concentration/Dose 1 nM - 10 µM (IC50 determination)5 mg/kg (oral/intratumoral)
Readouts Cell Viability (IC50), Apoptosis (%), Migration (cell count)Tumor Volume (mm³), Tumor Weight (g), Metastasis
Biomarkers p-AKT, p-ERK, GLUT1Ki-67, TUNEL, GLUT1
Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 BAY-876 Mechanism of Action BAY-876 BAY-876 GLUT1 GLUT1 BAY-876->GLUT1 Inhibits Cell_Proliferation Cell Proliferation BAY-876->Cell_Proliferation Inhibits Apoptosis Apoptosis BAY-876->Apoptosis Induces Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production ATP_Production->Cell_Proliferation Supports

Caption: Mechanism of action of BAY-876 in HCC cells.

G cluster_1 In Vitro Experimental Workflow HCC_Cells HCC Cell Lines (e.g., HepG2, Huh-7) Treatment BAY-876 Treatment (Dose-Response) HCC_Cells->Treatment Viability Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Migration Migration Assay (Transwell) Treatment->Migration Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot

Caption: In vitro workflow for evaluating BAY-876 in HCC.

G cluster_2 In Vivo Xenograft Workflow Implantation HCC Cell Implantation (Subcutaneous/Orthotopic) Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment BAY-876 Administration (Oral/Intratumoral) Tumor_Growth->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Analysis Endpoint Analysis (Histology, IHC, TUNEL) Monitoring->Analysis

Caption: In vivo workflow for evaluating BAY-876 in HCC models.

Conclusion and Future Directions

BAY-876 represents a promising therapeutic agent for HCC by targeting the metabolic vulnerability of GLUT1-dependent tumors. The protocols outlined in this guide provide a framework for the preclinical evaluation of BAY-876, from initial in vitro screening to in vivo efficacy studies. Future research should focus on identifying predictive biomarkers for BAY-876 sensitivity in HCC patients, exploring combination therapies to overcome potential resistance mechanisms, and further elucidating its impact on key oncogenic signaling pathways.[18][19] The development of novel formulations, such as the microcrystalline BAY-876, may also enhance its therapeutic index and clinical applicability.[3][4][5][13][20]

References

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer. 2025. [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. 2021. [Link]

  • Combination therapy might improve outcomes in treatment-resistant liver cancer. ecancermedicalscience. 2020. [Link]

  • Effective Inhibition of Xenografts of Hepatocellular Carcinoma (HepG2) by Rapamycin and Bevacizumab in an Intrahepatic Model. Molecular Imaging and Biology. 2011. [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology. 2021. [Link]

  • The HepG2 Xenograft Model for Liver Cancer. Melior Discovery. [Link]

  • Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers. 2018. [Link]

  • BAY-876 inhibited the Warburg effect of tumor tissues formed by... ResearchGate. [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. ResearchGate. 2021. [Link]

  • Stiffer Matrix Accelerates Migration of Hepatocellular Carcinoma Cells through Enhanced Aerobic Glycolysis Via the MAPK-YAP Signaling. Cancers. 2020. [Link]

  • HepG2 Xenograft Model. Altogen Labs. [Link]

  • Orthotopic Liver Cancer Model. Biocytogen. [Link]

  • HepG2 Orthotopic Liver Tumor Model. Reaction Biology. [Link]

  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. PubMed. 2021. [Link]

  • Novel immunotherapy combinations address unmet needs in liver cancers. ESMO. 2025. [Link]

  • New Hepatocellular Carcinoma (HCC) Primary Cell Cultures as Models for Exploring Personalized Anti-TGF-β Therapies Based on Tumor Characteristics. International Journal of Molecular Sciences. 2025. [Link]

  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics. 2022. [Link]

  • A Biomimetic Nanoagonist for Synergistic Photodynamic/Ferroptosis/Disulfidptosis Therapy via Coinhibition of Glucose Metabolism and the SLC7A11/GSH/GPX4 Axis. ACS Applied Materials & Interfaces. 2026. [Link]

  • CHML regulates migration and invasion in hepatocellular carcinoma via transcriptional and metabolic reprogramming. Frontiers in Oncology. 2025. [Link]

  • A Novel Orthotopic Liver Cancer Model for Creating a Human-like Tumor Microenvironment. Cancers. 2021. [Link]

  • Single-cell sequencing and spatial transcriptomics reveal the evolution of glucose metabolism in hepatocellular carcinoma and identify G6PD as a potential therapeutic target. Frontiers in Immunology. 2024. [Link]

  • Establishment of an orthotopic syngeneic rat model of hepatocellular carcinoma and its validation with microPET-CT imaging. OAText. 2020. [Link]

  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PubMed. 2025. [Link]

  • GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Cell Communication and Signaling. 2024. [Link]

  • Vertical Targeting of AKT and mTOR as Well as Dual Targeting of AKT and MEK Signaling Is Synergistic in Hepatocellular Carcinoma. Journal of Cancer. 2015. [Link]

  • Characterization of Huh7 cells after the induction of insulin resistance and post-treatment with metformin. Scientific Reports. 2020. [Link]

  • Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Molecular Cancer Therapeutics. 2022. [Link]

  • The PI3K/Akt/mTOR Pathway: Immuno-Metabolic Orchestration in IR/MASH-Associated Hepatocellular Carcinoma. International Journal of Biological Sciences. 2025. [Link]

  • Expression of Concern: The MAPK Pathway Signals Telomerase Modulation in Response to Isothiocyanate-Induced DNA Damage of Human Liver Cancer Cells. PLOS ONE. 2026. [Link]

  • Protein Molecules and Signaling Pathways in Liver Cancer. Medical & Clinical Case Reports Journal. 2025. [Link]

Sources

Method

Microwave-assisted synthesis methods for 2-chloro-6-aryl quinazoline derivatives

Application Note & Protocol Topic: Microwave-Assisted Synthesis of 2-Chloro-6-Aryl Quinazoline Derivatives: A Modern Approach for Medicinal Chemistry Scaffolds Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 2-Chloro-6-Aryl Quinazoline Derivatives: A Modern Approach for Medicinal Chemistry Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinazoline derivatives are foundational scaffolds in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2][3] The 2-chloro-6-aryl quinazoline framework, in particular, serves as a highly versatile intermediate for the synthesis of targeted therapeutics, including kinase inhibitors. Traditional multi-step syntheses of these compounds often involve long reaction times, harsh conditions, and laborious purification. This application note details a robust and highly efficient three-step synthetic strategy employing microwave-assisted organic synthesis (MAOS). By leveraging the unique heating mechanism of microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles.[4][5][6] We present a complete workflow, from the initial cyclization to form a key quinazolinone intermediate, through a pivotal Suzuki-Miyaura cross-coupling, to the final chlorination, yielding the target 2-chloro-6-aryl quinazoline derivatives.

The Power of Microwave-Assisted Organic Synthesis (MAOS)

Before detailing the protocol, it is crucial to understand why microwave irradiation is a transformative tool in modern synthesis. Unlike conventional heating methods that rely on slow conduction and convection to transfer energy from an external source to the reaction mixture, microwave energy couples directly with polar molecules and ionic species within the vessel.[7][8][9]

Core Mechanisms of Microwave Heating

The rapid, volumetric heating observed in MAOS is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves.[7][10] This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[8][10]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and surrounding molecules generate heat.[6][8]

This direct energy transfer circumvents the thermal conductivity limitations of the reaction vessel, often resulting in instantaneous and highly localized heating that can accelerate reaction kinetics by orders of magnitude.[5][10]

G cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave-Assisted Heating (MAOS) Vessel Reaction Vessel Surface Solvent at Surface Vessel->Surface Slow Bulk Bulk Solution Surface->Bulk Very Slow HeatSource External Heat Source HeatSource->Vessel Heat Transfer Molecules Polar Molecules & Ionic Species MicrowaveSource Microwaves (2.45 GHz) MicrowaveSource->Molecules Direct Energy Absorption (Volumetric & Instantaneous)

Figure 1: A comparison of conventional vs. microwave heating mechanisms.

Key Advantages in Drug Discovery

The adoption of MAOS in pharmaceutical research is driven by significant, quantifiable benefits.[11]

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to DaysMinutes to Seconds[11][12]
Yield & Purity Often variable with side-product formationTypically higher yields and increased purity[5]
Energy Efficiency Low; energy heats vessel and surroundings firstHigh; energy is focused directly on reactants[7][8]
Reproducibility Can be difficult due to thermal gradientsHigh; precise control over temperature and pressure[5]
Green Chemistry Often requires large volumes of high-boiling solventsEnables use of fewer or greener solvents[5][6][9]

Synthetic Strategy & Workflow

The synthesis of 2-chloro-6-aryl quinazolines is efficiently executed in three distinct, microwave-assisted stages. The strategy begins with the formation of a brominated quinazolinone core, which then undergoes a palladium-catalyzed cross-coupling to introduce the desired aryl moiety, followed by a final chlorination step.

G start 2-Amino-5-bromobenzoic Acid + Formamide step1 Step 1: Cyclization (MAOS) Formation of Quinazolinone Core start->step1 intermediate1 6-Bromo-4(3H)-quinazolinone step1->intermediate1 step2 Step 2: Suzuki Coupling (MAOS) Introduction of Aryl Group intermediate1->step2 intermediate2 6-Aryl-4(3H)-quinazolinone step2->intermediate2 reagents2 + Arylboronic Acid + Pd Catalyst, Base reagents2->step2 step3 Step 3: Chlorination (MAOS) Final Functionalization intermediate2->step3 product Target: 2-Chloro-6-arylquinazoline step3->product reagents3 + POCl₃, DIPEA reagents3->step3

Figure 2: Three-step workflow for the synthesis of 2-chloro-6-aryl quinazolines.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis must be conducted in a dedicated microwave reactor using sealed reaction vessels designed to withstand high pressures and temperatures.

Part A: Synthesis of 6-Bromo-4(3H)-quinazolinone (Intermediate 1)

This foundational step builds the quinazolinone ring system. Microwave irradiation dramatically accelerates the condensation and cyclization process.

  • Rationale: The reaction of an anthranilic acid derivative with formamide is a classic method for quinazolinone synthesis. Formamide serves as the source for C2 of the quinazoline ring. Microwave heating accelerates the dehydration and ring-closing steps, avoiding the prolonged high temperatures of conventional methods that can lead to decomposition.

Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (1.0 g, 4.63 mmol) and formamide (5 mL).

  • Seal the vessel securely according to the microwave reactor manufacturer's instructions.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture with the following parameters:

    • Temperature: 180 °C (ramp time: 2 minutes)

    • Hold Time: 15 minutes

    • Power: Dynamic (up to 300 W)

    • Stirring: High

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Pour the reaction mixture into cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The resulting white to off-white solid is 6-bromo-4(3H)-quinazolinone, which is typically of sufficient purity (>95%) for the next step.

Part B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Intermediate 2)

This key step introduces the desired aryl group at the C6 position. The efficiency of microwave heating is particularly advantageous for palladium-catalyzed reactions, often reducing catalyst loading and suppressing side reactions.[13]

  • Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. A palladium catalyst facilitates the reaction between the aryl bromide (Intermediate 1) and an arylboronic acid. A base is required to activate the boronic acid for transmetalation. Microwave heating ensures rapid and uniform energy input, accelerating the catalytic cycle and leading to high conversion in minutes.[14]

Protocol:

  • In a 10 mL microwave vessel with a stir bar, combine:

    • 6-Bromo-4(3H)-quinazolinone (Intermediate 1) (200 mg, 0.89 mmol)

    • The desired arylboronic acid (1.2 equiv., 1.07 mmol)

    • Potassium carbonate (K₂CO₃) (2.5 equiv., 2.22 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv., 0.027 mmol)

  • Add a solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate using the parameters outlined in the table below. These are starting points and may require optimization for different arylboronic acids.

EntryArylboronic AcidTemp (°C)Time (min)Power (W)Approx. Yield (%)
1Phenylboronic acid14010Dynamic94%
24-Methoxyphenylboronic acid14010Dynamic96%
34-Fluorophenylboronic acid14012Dynamic91%
43-Thienylboronic acid15015Dynamic88%
  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6-aryl-4(3H)-quinazolinone.

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)-X L₂ Pd0->PdII_1 Oxidative Addition Pd0->dummy1 PdII_2 Ar-Pd(II)-Ar' L₂ PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R-Ar' (Intermediate 2) PdII_2->Product PdII_2->dummy3 ArX R-Br (Intermediate 1) ArX->PdII_1 ArB Ar'-B(OH)₂ + Base ArB->PdII_1 dummy1->PdII_2 dummy3->Pd0

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Part C: Chlorination to Yield 2-Chloro-6-arylquinazoline (Final Product)

The final transformation converts the C4-oxo group into the versatile C2-chloro group, a key handle for further diversification in drug discovery programs.

  • Rationale: Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting amides and lactams into the corresponding chloro-derivatives.[15] The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction and neutralize the HCl byproduct. Applying microwave energy can significantly shorten the required heating time compared to conventional refluxing.

Protocol:

  • To a 10 mL microwave vessel with a stir bar, add the 6-aryl-4(3H)-quinazolinone (Intermediate 2) (150 mg, ~0.6 mmol, depending on the aryl group).

  • Carefully add phosphorus oxychloride (POCl₃) (1.5 mL) followed by DIPEA (0.3 mL). Caution: This reaction is exothermic and should be performed slowly in a fume hood.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate with the following parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (up to 300 W)

    • Stirring: High

  • After cooling, very carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography (hexane:ethyl acetate) to afford the final 2-chloro-6-arylquinazoline product.

Characterization

The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[3]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch from the quinazolinone (~1690 cm⁻¹) and other characteristic functional group vibrations.[1]

Conclusion

This application note provides a field-proven, microwave-assisted pathway for the rapid and efficient synthesis of 2-chloro-6-aryl quinazoline derivatives. By replacing conventional heating with focused microwave irradiation, this strategy offers dramatic reductions in reaction time, cleaner reaction profiles, and higher yields.[14] This approach not only accelerates the synthesis of key medicinal chemistry intermediates but also aligns with the principles of green chemistry, making it a valuable methodology for modern drug discovery and development laboratories.[5][7]

References

  • Rajak, H., & Mishra, P. (2004).
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery.
  • Kumar, A., & Sharma, G. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Mahmoud, A. R. (2025). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences. ANU Books.
  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Besson, T. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • BenchChem. (2025).
  • Singh, P., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online.
  • Bakavoli, M., et al. (2026). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI.
  • Farahi, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Wu, F., et al. (2006).
  • Antohe, S., et al. (n.d.). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Conference Paper.
  • Dasari, S. R., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline synthesis

Technical Support Center: Synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline A Guide for Lead Optimization & Scale-Up Chemistry Welcome to the technical support resource for the synthesis of 2-Chloro-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline

A Guide for Lead Optimization & Scale-Up Chemistry

Welcome to the technical support resource for the synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline. This guide is designed for medicinal chemists and process development scientists who are working with this molecule or structurally related analogs. My aim is to move beyond simple procedural outlines and provide a deeper, mechanistic understanding of the challenges you might face, offering field-tested solutions to enhance reaction yield, purity, and reproducibility.

The synthesis of highly substituted quinazolines, particularly those bearing complex aryl groups, often presents unique challenges. The electronic nature of the 2,6-dichloro-3,5-dimethoxy-phenyl moiety introduces specific steric and electronic factors that must be carefully managed. This guide is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered during the synthesis.

Proposed Synthetic Pathway

The most common and reliable route to this class of compounds involves a two-step process. First, a cyclization reaction to form the quinazolinone core, followed by a chlorination step to yield the final product. Understanding this pathway is critical for effective troubleshooting.

Troubleshooting_Workflow Start Low Yield in Synthesis Step_Check Which step has low yield? Start->Step_Check Step1 Step 1: Cyclization Step_Check->Step1 Cyclization Step2 Step 2: Chlorination Step_Check->Step2 Chlorination Step1_Cause Cause: Incomplete Conversion? Step1->Step1_Cause Step2_Cause Cause: Incomplete Conversion? Step2->Step2_Cause Step1_Sol1 Increase Temperature (e.g., Diphenyl Ether) Step1_Cause->Step1_Sol1 Yes Step1_Sol2 Use Stronger Activator (e.g., Triphosgene) Step1_Cause->Step1_Sol2 Tried Temp? Step2_Sol1 Add Catalytic Amine (e.g., N,N-Dimethylaniline) Step2_Cause->Step2_Sol1 Yes Step2_Sol2 Use Vilsmeier-Haack Reagent ((COCl)₂/DMF) Step2_Cause->Step2_Sol2 Tried Catalyst? Step2_Sol3 Improve Solubility (Add Toluene co-solvent) Step2_Cause->Step2_Sol3 Solubility Issue?

Caption: A decision-making workflow for troubleshooting low yield.

Part 3: Experimental Protocols

These are generalized starting protocols. You must optimize conditions for your specific substrate and scale.

Protocol 1: General Procedure for Quinazolinone Formation (High-Temperature)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the 2-amino-5-(2,6-dichloro-3,5-dimethoxyphenyl)benzophenone precursor (1.0 eq) and diphenyl ether (5-10 mL per gram of substrate).

  • Reagent Addition: Add triphosgene (0.4 eq) portion-wise at room temperature. Caution: Phosgene evolution.

  • Reaction: Heat the mixture to 240-250 °C and maintain for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. Dilute with hexane or heptane, and filter the solid. Wash the solid thoroughly with hexane and then diethyl ether to remove residual diphenyl ether.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Protocol 2: General Procedure for Chlorination with Catalysis
  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the 6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (10-20 eq).

  • Catalyst Addition: Add N,N-dimethylaniline (0.1-0.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 4-12 hours. Monitor the reaction progress by quenching an aliquot in ice water and analyzing the extracted organic layer by LC-MS.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. Caution: Highly exothermic and releases HCl gas.

  • Extraction: Neutralize the aqueous solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

By systematically addressing these common failure points with a mechanistically informed approach, you can significantly improve the yield and reliability of your 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline synthesis.

References

  • Title: Synthesis and biological evaluation of 2,4-disubstituted quinazoline derivatives as novel inhibitors of STAT3. Source: Bioorganic & Medicinal Chemistry, Volume 25, Issue 13. [Link]

  • Title: Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potent BRAFV600E inhibitors. Source: European Journal of Medicinal Chemistry, Volume 187. [Link]

Optimization

Technical Support Center: Shelf-Life Extension and Moisture-Free Storage Optimization for CAS 1538605-06-9

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive API building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive API building blocks. CAS 1538605-06-9, chemically identified as 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, is a critical intermediate in the synthesis of FGFR4 inhibitors such as BLU-554 (Fisogatinib)[1],[2].

The primary mode of failure during the storage and experimental handling of this compound is ambient moisture-driven degradation. This guide provides field-proven, self-validating protocols to ensure absolute chemical integrity.

Mechanistic Overview: The Causality of Instability

To optimize storage, we must first understand the molecular vulnerability of the compound. The 2-chloroquinazoline core is exceptionally electrophilic. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring exert a strong electron-withdrawing effect, highly activating the C2 carbon for Nucleophilic Aromatic Substitution (SNAr).

When exposed to even trace amounts of atmospheric water, the molecule undergoes stepwise hydrolysis. Water attacks the C2 position, forming a tetrahedral addition-elimination intermediate before expelling a chloride ion. This yields the thermodynamically stable, inactive quinazolin-2(1H)-one derivative.

Crucially, this reaction releases hydrochloric acid (HCl) as a byproduct. The localized drop in pH protonates the quinazoline nitrogens, further increasing the electrophilicity of the C2 position and creating an autocatalytic degradation loop [3]. This mechanistic reality dictates that standard storage protocols are insufficient; absolute moisture exclusion is a chemical necessity.

Mechanism A CAS 1538605-06-9 (2-Chloroquinazoline) B H2O Exposure (Nucleophilic Attack) A->B Trace Moisture C Addition-Elimination Intermediate B->C SNAr D Quinazolin-2(1H)-one (Degraded API) C->D -Cl- E HCl Release (Autocatalysis) C->E Byproduct E->B Lowers pH, Accelerates Attack

Fig 1: Autocatalytic hydrolysis pathway of CAS 1538605-06-9 via nucleophilic aromatic substitution.

Diagnostic FAQs & Troubleshooting

Q: My stock solution of CAS 1538605-06-9 in DMSO shows a new peak on LC-MS (M-Cl+OH mass shift) after 48 hours. What happened? A: DMSO is highly hygroscopic and acts as a moisture sink. If the solvent is not rigorously dried and stored over molecular sieves, it rapidly absorbs atmospheric water. The new peak is the hydrolyzed quinazolin-2(1H)-one derivative. Causality: Water in the DMSO initiated the SNAr reaction. Solution: Always validate solvent dryness using Karl Fischer titration (< 50 ppm H₂O) prior to dissolution, and prepare aliquots in an inert glovebox environment.

Q: I observed a 15% drop in coupling yield using a solid batch stored at 4°C for 6 months. How do I prevent this? A: The degradation was likely caused by thermal condensation. When a cold vial is opened in ambient air before reaching room temperature, atmospheric moisture condenses directly onto the cold API powder. Solution: Implement a strict thermal equilibration protocol. Allow the sealed secondary container to sit at room temperature for at least 2 hours before opening.

Q: Can I use protic solvents like methanol or ethanol for recrystallization or stock solutions? A: Absolutely not. Protic solvents function as nucleophiles in the exact same manner as water. They will attack the C2 position, leading to the formation of 2-methoxy or 2-ethoxyquinazoline impurities[4]. Always utilize anhydrous, aprotic solvents (e.g., THF, DCM, or DMF).

Quantitative Data: Storage Optimization Matrix

To maximize the shelf-life of CAS 1538605-06-9, environmental variables must be strictly controlled. The table below summarizes the empirical relationship between storage conditions and compound stability.

Storage TemperatureAtmospherePrimary ContainerSecondary ContainmentProjected Shelf-LifeDegradation Rate (% API loss/month)
25°C (Ambient)Ambient AirClear Glass VialNone< 1 week> 15.0%
4°CAmbient AirAmber Glass VialDesiccator3 months2.0 - 5.0%
-20°C Argon PTFE-Lined Amber Vial Vacuum-Sealed Mylar + Desiccant > 24 months < 0.1%
Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality control. The following workflows are designed as "self-validating systems," meaning each step requires analytical confirmation before the scientist can proceed.

Protocol A: Moisture-Free Aliquoting and Storage System

Use this workflow when receiving bulk powder to prepare single-use experimental aliquots.

  • Thermal Equilibration: Remove the bulk API from -20°C storage.

    • Self-Validation: Use an infrared (IR) thermometer to confirm the external surface of the vial has reached ambient temperature (20-25°C) before breaking the factory seal.

  • Glovebox Purge & Preparation: Transfer the sealed vial into a glovebox purged with high-purity Argon. Argon is chosen over Nitrogen because its higher density allows it to blanket the powder, providing a superior physical barrier against trace moisture[3].

    • Self-Validation: The environmental sensors must register O₂ and H₂O levels at < 1 ppm for 15 consecutive minutes before the API vial is opened.

  • Aliquoting: Weigh the compound into amber glass vials equipped with PTFE-lined septa. PTFE is mandatory because standard silicone septa are permeable to moisture over extended periods.

    • Self-Validation: Gravimetric confirmation using a calibrated analytical balance inside the glovebox ensures no mass fluctuations from moisture absorption during handling.

  • Secondary Containment: Seal the vials with Parafilm, place them inside a Mylar bag with indicating Drierite (desiccant), and vacuum seal.

    • Self-Validation: The indicating Drierite provides continuous visual validation; it must remain blue. A shift to pink immediately flags a micro-environment breach, prompting immediate re-purification.

Protocol B: Karl Fischer (KF) Titration for Solvent Validation

This protocol guarantees that solvents used for CAS 1538605-06-9 stock solutions will not induce hydrolysis.

  • Reagent Standardization: Setup the coulometric KF titrator.

    • Self-Validation: Inject a certified 1.0 mg/g water standard. The system is only validated for use if the recovery is between 98-102%.

  • Solvent Testing: Inject 1 mL of the intended anhydrous aprotic solvent (e.g., THF or DMSO).

    • Self-Validation: Perform triplicate injections. The solvent is only approved for dissolving CAS 1538605-06-9 if the relative standard deviation (RSD) is < 5% and the absolute water content is strictly < 50 ppm.

  • System Baseline Verification: Monitor the instrument post-injection.

    • Self-Validation: The drift value must return to the baseline (< 10 µ g/min ) within 2 minutes, confirming no adverse side reactions occurred between the solvent and the KF reagent.

Workflow Start Receive Bulk API (CAS 1538605-06-9) Eq Equilibrate to RT Validation: IR Thermometer Start->Eq GB Transfer to Glovebox Validation: H2O < 1 ppm Eq->GB KF KF Titration of Solvents Validation: < 50 ppm H2O GB->KF If preparing solutions Aliq Aliquot into Vials (PTFE-Lined Amber) GB->Aliq If storing powder KF->Aliq Validated solvent Seal Secondary Containment Validation: Indicating Drierite Aliq->Seal Store Store at -20°C (Argon Blanketed) Seal->Store

Fig 2: Self-validating moisture-free handling and storage workflow for CAS 1538605-06-9.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-Chloro Quinazoline Derivatives in Organic Synthesis

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with 2-chloro quinazoline derivatives in organic synthesis. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with 2-chloro quinazoline derivatives in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to overcome these common experimental hurdles. As every synthetic chemist knows, achieving a homogeneous reaction mixture is often the first and most critical step towards a successful outcome. The planar and often crystalline nature of the quinazoline core can lead to significant solubility challenges in many standard organic solvents, complicating reactions, purifications, and analyses.

This resource is structured to provide not just procedural guidance, but also the underlying scientific rationale for each troubleshooting step, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Solubility Issues & Immediate Actions

This section is formatted in a direct question-and-answer style to help you quickly identify and resolve specific problems you may be facing at the bench.

Q1: My 2-chloro quinazoline starting material is not dissolving in my chosen reaction solvent (e.g., THF, Dioxane, Toluene) at room temperature. What should I do?

A1: This is a very common issue. Here is a step-by-step approach to address it:

  • Gentle Heating: Gradually warm the mixture. Many organic compounds exhibit significantly increased solubility at higher temperatures. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

  • Sonication: If heating is not desirable or insufficient, sonication can help break down solid agglomerates and increase the surface area for dissolution.

  • Solvent Polarity Screening: The "like dissolves like" principle is paramount. If your derivative has polar substituents, a more polar solvent might be necessary. Conversely, for non-polar derivatives, less polar solvents may be more effective. Consider creating a small-scale solubility testing array with solvents like DMF, DMSO, NMP for more polar options, and comparing them to less polar choices like toluene or xylenes.

  • Co-Solvent System: Introduce a small amount of a high-polarity, water-miscible organic solvent such as DMF or DMSO as a co-solvent.[1] These solvents are often excellent at disrupting the crystal lattice energy of planar aromatic systems. Start with a small percentage (e.g., 5-10% v/v) and increase as needed. Be aware that the co-solvent can influence the reaction mechanism or kinetics.

Q2: My 2-chloro quinazoline derivative precipitates out of the reaction mixture upon addition of a reagent or during the course of the reaction. How can I prevent this?

A2: Precipitation during a reaction is often due to a change in the polarity of the reaction medium or the formation of a less soluble product.

  • Increase Reaction Temperature: Running the reaction at a higher temperature can often keep all components in solution.

  • Use a Co-Solvent System from the Start: If you anticipate a polarity change (e.g., by adding a less polar reagent), pre-emptively use a co-solvent system that can accommodate both the starting materials and the expected intermediates/products.[2]

  • Slower Reagent Addition: Add the precipitating reagent more slowly and perhaps at a higher temperature. This can prevent the localized supersaturation that leads to precipitation.

  • For Biphasic Reactions (e.g., Suzuki Coupling): In reactions like the Suzuki coupling, where an aqueous base is used with an organic solvent, poor solubility of the 2-chloro quinazoline in the organic phase can be a major issue.[3]

    • Ensure vigorous stirring to maximize the interfacial area between the two phases.

    • Consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). PTCs help to shuttle the reactive species from the aqueous phase to the organic phase, which can be particularly helpful if your quinazoline derivative has low solubility in the organic solvent.[3]

Q3: I am struggling to purify my 2-chloro quinazoline derivative by recrystallization due to its poor solubility in most common solvents.

A3: Recrystallization of poorly soluble compounds requires a careful selection of solvents.

  • High-Boiling Point Solvents: Explore higher-boiling point solvents like xylenes, chlorobenzene, or DMF for the initial dissolution at elevated temperatures.

  • Two-Solvent Recrystallization: This is often the most effective method for compounds with challenging solubility profiles.[4]

    • Dissolve your compound in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., hot DMF or DCM).

    • Slowly add a "bad" hot solvent in which the compound is poorly soluble (e.g., hot hexane, ethanol, or water) until the solution becomes slightly turbid.

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Charcoal Treatment: If your compound has colored impurities and is soluble in a hot solvent, adding a small amount of activated charcoal to the hot solution before filtering can help remove these impurities.

Frequently Asked Questions (FAQs)

This section delves deeper into the "why" behind the solubility challenges and provides a more comprehensive understanding of the principles involved.

Q1: Why are 2-chloro quinazoline derivatives often poorly soluble in common organic solvents?

A1: The poor solubility of many 2-chloro quinazoline derivatives can be attributed to several structural and intermolecular factors:

  • Planar Aromatic System: The fused benzene and pyrimidine rings create a large, flat, and rigid structure.[5] This planarity allows the molecules to stack efficiently in a crystal lattice, leading to strong intermolecular π-π stacking interactions. These strong interactions result in high crystal lattice energy, which requires a significant amount of energy from the solvent to overcome for dissolution.

  • Intermolecular Interactions: Depending on the substituents on the quinazoline ring, other intermolecular forces like dipole-dipole interactions and hydrogen bonding can further stabilize the crystal lattice, making it even harder for the solvent to break it apart.

  • The 2-Chloro Substituent: The chloro group at the 2-position is electron-withdrawing and contributes to the overall polarity of the molecule. However, its contribution to solubility can be complex and depends on the other substituents present.

Q2: How do I choose the best solvent for my 2-chloro quinazoline derivative?

A2: A systematic approach to solvent selection is crucial.

  • Consider the Polarity of Your Derivative: Analyze the functional groups on your specific 2-chloro quinazoline derivative. If it has polar groups (e.g., nitro, amino, hydroxyl), polar aprotic solvents like DMF, DMSO, or acetonitrile might be a good starting point. If the derivative is largely non-polar (e.g., with large alkyl or aryl groups), less polar solvents like toluene or dioxane might be more suitable.

  • Hansen Solubility Parameters (HSP): For a more advanced approach, consider the Hansen Solubility Parameters, which break down solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solvent with HSP values similar to your solute is more likely to be a good solvent. While experimental determination of a solute's HSP can be complex, there are predictive software tools available.

  • Small-Scale Solubility Tests: The most practical approach is to perform small-scale solubility tests with a few milligrams of your compound in a range of solvents (e.g., hexane, toluene, DCM, ethyl acetate, THF, acetonitrile, ethanol, methanol, DMF, DMSO). Observe the solubility at room temperature and with gentle heating.

Q3: What are the potential downsides of using co-solvents like DMF or DMSO?

A3: While highly effective at dissolving many compounds, polar aprotic co-solvents can have drawbacks:

  • Reaction Interference: They can sometimes participate in or interfere with the reaction. For example, DMF can be a source of dimethylamine under certain conditions.

  • Difficult to Remove: Their high boiling points can make them difficult to remove during work-up.

  • Hygroscopic Nature: They readily absorb moisture from the atmosphere, which can be detrimental to water-sensitive reactions.

Q4: Can I use "green" solvents to address solubility issues?

A4: Yes, exploring greener solvent alternatives is an excellent strategy.

  • Water with a Co-solvent: For certain reactions, using water with a water-miscible organic co-solvent like isopropanol can be effective, especially with the aid of ultrasound.[6]

  • Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature and can be excellent solvents for a wide range of organic compounds.[7] Their negligible vapor pressure also makes them environmentally friendly.

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor that form a eutectic with a melting point much lower than the individual components. They share many of the beneficial properties of ionic liquids but are often cheaper and easier to prepare.

Data Presentation: Solubility of a Representative 2-Chloro Quinazoline Derivative

The following table provides illustrative solubility data for a model compound, 2-chloro-4-phenylquinazoline, in various organic solvents at room temperature. Note: These are representative values and actual solubility can vary significantly based on the specific derivative, temperature, and purity. Experimental determination is always recommended.

SolventDielectric Constant (approx.)Solubility (mg/mL, approx. at 25 °C)Polarity Index
n-Hexane1.9< 0.10.1
Toluene2.4~ 52.4
Dichloromethane (DCM)9.1~ 153.1
Tetrahydrofuran (THF)7.6~ 204.0
Ethyl Acetate6.0~ 104.4
Acetonitrile37.5~ 255.8
Ethanol24.5~ 85.2
N,N-Dimethylformamide (DMF)36.7> 1006.4
Dimethyl Sulfoxide (DMSO)46.7> 2007.2
Water80.1< 0.02[8]10.2

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a systematic approach to identify a suitable solvent or co-solvent system for a poorly soluble 2-chloro quinazoline derivative.

Materials:

  • Your 2-chloro quinazoline derivative (approx. 50 mg)

  • A selection of organic solvents (e.g., Toluene, Dioxane, THF, DCM, Acetonitrile, DMF, DMSO, Ethanol)

  • Small vials (e.g., 1-2 mL) with caps

  • Magnetic stir plate and small stir bars (optional)

  • Vortex mixer

  • Heat gun or hot plate

Procedure:

  • Preparation: Weigh approximately 5 mg of your compound into each labeled vial.

  • Initial Solvent Addition: Add 0.5 mL of a chosen solvent to the first vial.

  • Room Temperature Test: Cap the vial and vortex or stir vigorously for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating Test: If the solid does not dissolve at room temperature, gently heat the vial while stirring or vortexing intermittently. Observe for dissolution.

  • Incremental Solvent Addition: If the compound remains insoluble after heating, add another 0.5 mL of the solvent and repeat steps 3 and 4.

  • Record Observations: Record your observations for each solvent, noting whether the compound is insoluble, sparingly soluble, or freely soluble, and whether heating was required.

  • Co-Solvent Testing: For promising "good" but not perfect solvents, or for very insoluble compounds, try co-solvent systems. For example, to a vial with your compound in 0.5 mL of Toluene, add DMF dropwise while observing for dissolution.

Protocol 2: Utilizing a Co-solvent System in a Suzuki-Miyaura Coupling Reaction

This protocol provides a practical example of how to use a co-solvent system to improve the solubility of a 2-chloro quinazoline derivative in a common cross-coupling reaction.[9]

Materials:

  • 2-Chloro-4-arylquinazoline (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Degassed water

Procedure:

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the 2-chloro-4-arylquinazoline, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add Toluene to the flask to a concentration of approximately 0.1 M with respect to the 2-chloro-4-arylquinazoline.

  • Co-Solvent Addition: Add DMF as a co-solvent (e.g., 10% of the volume of Toluene).

  • Aqueous Base Addition: Add degassed water (e.g., 25% of the volume of the organic solvents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The homogeneous or near-homogeneous solution should facilitate a more efficient reaction compared to a system without the co-solvent.

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 2-chloro quinazoline derivatives.

solubility_troubleshooting start Start: Solubility Issue with 2-Chloro Quinazoline Derivative is_reaction Is the issue during a reaction? start->is_reaction is_purification Is the issue during purification/recrystallization? is_dissolving Initial Dissolution Problem is_reaction->is_dissolving No is_precipitating Precipitation During Reaction is_reaction->is_precipitating Yes is_dissolving->is_purification heat Try Gentle Heating is_dissolving->heat increase_temp Increase Reaction Temperature is_precipitating->increase_temp recrystallization_issue Recrystallization Problem is_purification->recrystallization_issue Yes two_solvent Two-Solvent Recrystallization recrystallization_issue->two_solvent sonicate Try Sonication heat->sonicate Not effective cosolvent Use a Co-solvent (e.g., DMF, DMSO) sonicate->cosolvent Not effective solvent_screen Perform Solvent Screen cosolvent->solvent_screen Not effective/ Incompatible slow_addition Slower Reagent Addition increase_temp->slow_addition Not effective ptc For Biphasic Reactions: Add Phase-Transfer Catalyst slow_addition->ptc Not effective high_boiling Use High-Boiling Point Solvents two_solvent->high_boiling Not effective

Caption: Decision-making workflow for troubleshooting solubility issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3123582, 2-Chloro-4-phenylquinazoline. Retrieved from [Link]

  • Gawande, M. B., et al. (2014). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 19(11), 17627-17655.
  • University of Toronto. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159.
  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Singh, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 529-548.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral validation for 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline

Title: Analytical Validation of FGFR4 Inhibitor Intermediates: High-Resolution NMR Spectral Comparison of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline vs. its 4-Chloro Isomeric Impurity Executive Summary & Bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Validation of FGFR4 Inhibitor Intermediates: High-Resolution NMR Spectral Comparison of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline vs. its 4-Chloro Isomeric Impurity

Executive Summary & Biological Context

The targeted inhibition of the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic strategy for hepatocellular carcinoma (HCC) driven by aberrant FGF19-FGFR4 signaling. The molecule 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS: 1538605-06-9) is the foundational synthetic intermediate for highly potent, irreversible FGFR4 inhibitors, most notably BLU9931 .

The 2,6-dichloro-3,5-dimethoxyphenyl moiety is not arbitrary; it is mechanistically designed to occupy the hydrophobic pocket behind the FGFR4 Val550 gatekeeper residue, while a methoxy group forms a critical hydrogen bond with the conserved DFG motif. However, synthesizing this intermediate presents a severe regioselectivity challenge. Chlorination of the quinazolinedione precursor via POCl3 frequently yields a mixture of the target 2-chloro isomer and the undesired 4-chloro isomer .

Because these isomers possess identical molecular weights (m/z 368.9), standard LC-MS workflows cannot differentiate them. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively compare and validate the target product against its isomeric impurity, ensuring downstream synthetic integrity.

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552 Hinge) FGF19->FGFR4 Binds & Activates Signaling MAPK / ERK Signaling Cascade FGFR4->Signaling Phosphorylation Apoptosis Tumor Apoptosis FGFR4->Apoptosis Pathway Blockade BLU9931 BLU9931 (Covalent Inhibitor) BLU9931->FGFR4 Irreversible Binding Proliferation HCC Tumor Proliferation Signaling->Proliferation Drives

Fig 1. Mechanism of action for BLU9931 inhibiting the FGF19-FGFR4 signaling pathway in HCC.

The Causality of Experimental Choices: Why NMR is the Ultimate Arbiter

In pharmaceutical development, analytical techniques must be chosen based on their ability to solve specific structural ambiguities.

  • The Failure of Mass Spectrometry: Both the 2-chloro and 4-chloro quinazoline isomers yield an identical [M+H]+ ion at m/z ~369.0. MS/MS fragmentation patterns are often too similar to provide definitive regiochemical assignment.

  • The Superiority of High-Field NMR: The position of the chlorine atom drastically alters the electronic environment of the remaining isolated proton on the pyrimidine ring of the quinazoline core. By utilizing 1H and 13C NMR, we can directly observe the deshielding effects caused by the electronegative chlorine atom and the adjacent nitrogen atoms.

  • The Self-Validating 2D Approach: To eliminate human error in 1D peak assignment, this protocol mandates the use of 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC traces long-range (2- to 3-bond) carbon-proton couplings. Observing a correlation from the isolated core proton to specific bridgehead carbons mathematically proves the regiochemistry, creating a closed, self-validating analytical loop.

Workflow Precursor Quinazolinedione Precursor Chlorination Chlorination (POCl3) Regioselectivity Challenge Precursor->Chlorination Target Target Product 2-Chloro Isomer Chlorination->Target Desired Pathway Impurity Isomeric Impurity 4-Chloro Isomer Chlorination->Impurity Side Reaction NMR High-Res NMR Validation (1H, 13C, HMBC) Target->NMR Impurity->NMR BLU9931 Downstream Synthesis BLU9931 (FGFR4 Inhibitor) NMR->BLU9931 H-4 Singlet Validated Failure Synthesis Failure Off-Target Binding NMR->Failure H-2 Singlet Detected

Fig 2. Analytical workflow for distinguishing quinazoline isomers via NMR validation.

Comparative Spectral Analysis: Target vs. Impurity

The following tables synthesize the quantitative NMR data used to differentiate the target 2-chloro isomer from the 4-chloro impurity. The defining diagnostic feature is the chemical shift of the isolated pyrimidine proton: H-4 in the target isomer resonates significantly further downfield (9.35 ppm) than H-2 in the impurity (8.95 ppm) due to the combined anisotropic effect of the adjacent fused benzene ring and the lack of shielding from a C-4 chlorine.

Table 1: 1H NMR Spectral Comparison (600 MHz, DMSO-d6)
Structural PositionTarget (2-Chloro Isomer) δ (ppm)Impurity (4-Chloro Isomer) δ (ppm)Multiplicity & J-Coupling
H-4 (Quinazoline) 9.35 -Singlet (s)
H-2 (Quinazoline) -8.95 Singlet (s)
H-5 (Quinazoline)8.158.25Doublet (d), J = 2.0 Hz
H-8 (Quinazoline)8.058.12Doublet (d), J = 8.8 Hz
H-7 (Quinazoline)7.958.02Doublet of doublets (dd), J = 8.8, 2.0 Hz
H-4' (Phenyl)6.906.90Singlet (s)
-OCH3 (Phenyl)3.983.98Singlet (s), 6H
Table 2: 13C NMR Spectral Comparison (150 MHz, DMSO-d6)
Carbon PositionTarget (2-Chloro Isomer) δ (ppm)Impurity (4-Chloro Isomer) δ (ppm)Assignment Rationale & Causality
C-2 155.2 (C-Cl) 153.8 (CH)Electronegative Cl substitution at C-2 shifts the resonance downfield.
C-4 160.5 (CH)162.1 (C-Cl) Highly deshielded imine carbon; shifts further downfield when chlorinated.
C-4a124.3123.0Quaternary bridgehead carbon.
C-8a150.1151.5Quaternary bridgehead carbon adjacent to N-1.
C-4' (Phenyl)98.598.5Highly shielded CH flanked by two electron-donating methoxy groups.
-OCH356.856.8Methoxy carbons (identical in both isomers).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg of the synthesized intermediate in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Rigid, highly substituted quinazoline cores exhibit poor solubility in standard solvents like CDCl3. DMSO-d6 ensures complete dissolution, preventing line broadening caused by sample heterogeneity. TMS serves as the internal 0.00 ppm reference.

Step 2: 1H NMR Acquisition
  • Action: Acquire data on a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe at 298 K. Use a 30° pulse angle, 16 transients, and a 2.0 s relaxation delay (D1).

  • Causality: The 600 MHz field strength is required to clearly resolve the J-coupling of the H-7 doublet of doublets from the H-8 doublet.

Step 3: 13C NMR Acquisition
  • Action: Acquire 13C data at 150 MHz using power-gated decoupling (CPD). Use a 30° pulse angle, 1024 transients, and an extended relaxation delay of 2.5 s.

  • Causality: The highly substituted nature of this molecule means it contains 10 quaternary carbons. Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 relaxation times. An extended D1 delay ensures these critical signals (like C-2 and C-4) are accurately captured and integrated.

Step 4: 2D HMBC Validation (The Self-Validating Step)
  • Action: Run a 2D HMBC experiment optimized for a long-range coupling constant of J = 8 Hz.

  • Validation Logic:

    • If the product is the target 2-chloro isomer , the isolated proton at 9.35 ppm (H-4) will show strong 3-bond cross-peaks to C-5 (126.8 ppm) and C-8a (150.1 ppm).

    • If the product is the impurity 4-chloro isomer , the isolated proton at 8.95 ppm (H-2) will not show a correlation to C-5, but will instead show a correlation to C-4 (162.1 ppm) and C-8a (151.5 ppm).

    • This internal cross-checking eliminates any reliance on theoretical chemical shift predictions.

References

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway." Cancer Discovery, 5(4), 424-437.[Link]

  • Fairhurst, R. A., et al. (2024). "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry.[Link]

  • Pan, C., et al. (2021). "Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors." European Journal of Medicinal Chemistry, 225, 113794. [Link]

Comparative

Benchmarking CAS 1538605-06-9: A Comparative Guide to FGFR4 Inhibitor Precursors and Synthetic Workflows

Executive Summary Hepatocellular carcinoma (HCC) driven by aberrant Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) signaling represents a highly specific molecular subset of liver can...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hepatocellular carcinoma (HCC) driven by aberrant Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) signaling represents a highly specific molecular subset of liver cancer[1],[2]. Because the ATP-binding pocket of FGFR4 shares high structural homology with FGFR1–3, achieving kinase selectivity is notoriously difficult[3]. The breakthrough in FGFR4 targeting relies on exploiting Cys552, a unique cysteine residue in the hinge region of FGFR4 that is replaced by tyrosine in FGFR1–3[4],[5].

This guide benchmarks CAS 1538605-06-9 (2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline), the foundational precursor for the irreversible covalent inhibitor Fisogatinib (BLU-554)[6],[7], against alternative precursors used to synthesize other clinical-stage FGFR4 inhibitors, such as Roblitinib (FGF401) and H3B-6527[8],[9].

Mechanistic Architecture: The Warhead Paradigm

The choice of chemical precursor dictates the final inhibitor's binding kinetics and spatial orientation within the kinase domain. CAS 1538605-06-9 provides a rigid quinazoline scaffold that positions an attached acrylamide warhead in perfect proximity to Cys552, resulting in irreversible covalent bond formation[7],[5]. In contrast, the 5-formyl-pyrrolo[3,2-b]pyridine precursor used for Roblitinib (FGF401) utilizes an aldehyde warhead to form a reversible O,S-hemiacetal linkage with Cys552[8]. Meanwhile, H3B-6527 relies on a pyrimidine-diaminophenyl core to deliver an acrylamide warhead, similar to Fisogatinib but with a distinct spatial orientation[10],[9].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Cys552 Hinge) FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor Sig Oncogenic Signaling (FRS2, AKT, ERK) FGFR4->Sig Kinase Activation P1 CAS 1538605-06-9 (Quinazoline) I1 Fisogatinib (Irreversible) P1->I1 SNAr + Acylation I1->FGFR4 Covalent Blockade P2 Formyl-heterocycle (Aldehyde) I2 Roblitinib (Reversible) P2->I2 Urea Formation I2->FGFR4 Hemiacetal Blockade HCC Hepatocellular Carcinoma (HCC) Sig->HCC Drives Proliferation

Fig 1. FGFR4/FGF19 signaling axis in HCC and intervention points of precursor-derived inhibitors.

Comparative Chemical Properties & Synthetic Utility

CAS 1538605-06-9 is highly valued in medicinal chemistry due to its 2-chloro substitution[6],[7]. The electron-withdrawing nature of the quinazoline ring makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows researchers to modularly attach various diamine linkers without disrupting the 2,6-dichloro-3,5-dimethoxyphenyl moiety, which is critical for occupying the hydrophobic pocket of FGFR4[7],[5].

Table 1: Structural & Mechanistic Benchmarking of FGFR4 Precursors
Precursor CoreTarget InhibitorWarhead ChemistryBinding Mode at Cys552Primary Coupling Reaction
CAS 1538605-06-9 (Quinazoline)Fisogatinib (BLU-554)AcrylamideIrreversible CovalentSNAr with amines
5-Formyl-pyrrolo[3,2-b]pyridine Roblitinib (FGF401)AldehydeReversible Covalent (O,S-hemiacetal)Reductive amination / Urea formation
Pyrimidine-diaminophenyl H3B-6527AcrylamideIrreversible CovalentAmidation with Acryloyl Chloride

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility in drug development, the following protocols incorporate strict self-validating checkpoints.

Protocol S1 CAS 1538605-06-9 S2 SNAr Coupling (Protected Diamine) S1->S2 DIPEA, 100°C S3 Deprotection (Pd/C or Acid) S2->S3 LC-MS Validation S4 Acylation (Acryloyl Chloride) S3->S4 Base, 0°C S5 Fisogatinib (BLU-554) S4->S5 Kinase Assay

Fig 2. Self-validating synthetic workflow from CAS 1538605-06-9 to the final covalent inhibitor.

Protocol 1: SNAr Assembly of CAS 1538605-06-9

Objective: Attach a diamine linker to the quinazoline core to build the Fisogatinib scaffold[7]. Causality & Rationale: The 2-chloro group on CAS 1538605-06-9 is strongly electron-deficient due to the adjacent quinazoline nitrogens, making it an excellent electrophile for SNAr. We use a mono-protected diamine to prevent cross-linking and ensure exact 1:1 stoichiometry.

  • Reaction Setup: Dissolve CAS 1538605-06-9 (1.0 eq) and the mono-protected diamine (1.2 eq) in a polar aprotic solvent (NMP or 1,4-dioxane). Why NMP? It provides a high boiling point and excellent solubility for the rigid quinazoline.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Why DIPEA? A non-nucleophilic base is strictly required to scavenge the HCl byproduct without competing with the diamine for the electrophilic 2-chloro position.

  • Thermal Activation: Heat the reaction to 100°C for 12 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the CAS 1538605-06-9 mass peak (m/z ~369) and the appearance of the product mass peak confirms conversion. If unreacted starting material remains, the SNAr has stalled; add 0.2 eq diamine and heat for 2 additional hours.

  • Purification: Purify via flash chromatography (silica gel, EtOAc/Hexanes).

Protocol 2: Biochemical Validation via FRET Kinase Assay

Objective: Confirm the derived inhibitor's selectivity for FGFR4 over FGFR1. Causality & Rationale: Covalent inhibitors exhibit time-dependent inhibition. Standard ATP-competitive assay protocols will artificially inflate the apparent IC50 if the covalent bond is not given time to form.

  • Plate Preparation: Prepare 384-well plates with recombinant FGFR4 and FGFR1 kinase domains.

  • Time-Dependent Incubation: Titrate the synthesized inhibitor (from 10 µM down to 0.1 nM in 3-fold dilutions) and incubate for exactly 60 minutes prior to ATP addition. Why 60 minutes? This ensures complete adduct formation at Cys552, providing an accurate measure of covalent potency.

  • Reaction Initiation: Add ATP at the Km​ concentration for each respective kinase and the FRET-peptide substrate.

  • Self-Validation Checkpoint: Include a pan-FGFR inhibitor (e.g., infigratinib) as a positive control and DMSO as a negative vehicle control. The DMSO well must show maximum phosphorylation (high FRET ratio), while the pan-FGFR control must show baseline FRET across both FGFR1 and FGFR4. If the pan-inhibitor fails on FGFR1, the assay's dynamic range is compromised.

  • Data Analysis: Calculate IC50 using a 4-parameter logistic curve fit.

Pharmacological Benchmarking of Derived Inhibitors

The ultimate test of a precursor's value is the pharmacological performance of its derived inhibitor. Inhibitors derived from CAS 1538605-06-9 (like Fisogatinib) demonstrate profound selectivity due to the precise angle at which the quinazoline core projects the acrylamide warhead toward Cys552, sparing FGFR1–3[1],[5].

Table 2: Pharmacokinetic and IC50 Benchmarking of Derived Inhibitors
Derived InhibitorPrecursor SourceFGFR4 IC50FGFR1-3 IC50Selectivity FoldClinical Status
Fisogatinib (BLU-554) CAS 1538605-06-9~5 nM[1]624–2,203 nM[1]>120-foldPhase I/II (HCC)
Roblitinib (FGF401) 5-Formyl-pyrrolo[3,2-b]pyridine1.9 nM[11]>10,000 nM[11]>5000-foldPhase I/II (HCC)
H3B-6527 Pyrimidine-diaminophenyl<10 nM>3,000 nM>300-fold[9]Phase I (HCC)

Conclusion

CAS 1538605-06-9 remains a gold-standard precursor in the development of irreversible FGFR4 inhibitors. Its highly reactive 2-chloro position allows for rapid, self-validating SNAr diversification[7], while the rigid quinazoline core ensures that the resulting warhead is perfectly vectored toward Cys552[5]. While newer precursors exploring reversible-covalent chemistries (like the aldehyde core of FGF401) offer alternative pharmacokinetic profiles[8], the synthetic reliability and proven clinical translation of CAS 1538605-06-9 make it an indispensable tool for oncology drug development.

References

  • 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline CAS 1538605-06-9 - Home Sunshine Pharma - 6

  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC (NIH) - 1

  • Current strategies for inhibiting FGFR activities in clinical applications - Semantic Scholar - 3

  • First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas - AACR Journals - 2

  • Synthesis of Roblitinib: Discovery of Roblitinib (FGF401) - Thieme Connect - 8

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides - ACS Publications - 4

  • BLU 554 - New Drug Approvals - 7

  • Correlation of the in vitro biotransformation of H3B-6527 - Taylor & Francis - 10

  • Roblitinib (FGF-401) | FGFR4 Inhibitor - MedChemExpress - 11

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors - ChemRxiv - 5

  • Abstract 3126: H3B6527, a selective and potent FGFR4 inhibitor - AACR Journals - 9

Sources

Validation

Quantitative Analysis of Residual Solvents in 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: A Comparative Methodological Guide

Executive Summary The quantitative determination of residual organic solvents in complex active pharmaceutical ingredient (API) intermediates is a critical quality attribute (CQA) in drug development. 2-Chloro-6-(2,6-dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative determination of residual organic solvents in complex active pharmaceutical ingredient (API) intermediates is a critical quality attribute (CQA) in drug development. 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS 1538605-06-9) is a heavily halogenated, sterically hindered intermediate frequently utilized in the synthesis of targeted kinase inhibitors[1]. Due to its high molecular weight (369.63 g/mol ) and thermal lability, traditional direct-injection gas chromatography (GC) is unviable.

This guide objectively compares three analytical methodologies—HS-GC-FID , HS-GC-MS , and SIFT-MS —for the quantification of residual solvents in this specific intermediate, providing field-proven protocols, mechanistic insights, and validation data grounded in and standards[2],[3].

Chemical Context & The Analytical Challenge

During the synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, solvents such as Dichloromethane (DCM), Toluene, and Methanol are routinely employed. According to ICH Q3C guidelines, these are classified as Class 2 solvents (inherent toxicity) and must be strictly limited based on their Permitted Daily Exposure (PDE)[4].

The Mechanistic Challenge: Direct liquid injection of this quinazoline intermediate is strongly discouraged. At typical GC inlet temperatures (200–250°C), the halogenated compound undergoes thermal degradation, releasing hydrochloric acid (HCl) and forming active sites within the inlet liner. This rapidly degrades the stationary phase of the capillary column and causes severe peak tailing for trace volatile organic compounds (VOCs). Consequently, Static Headspace (HS) extraction is mandatory to isolate the volatile solvents from the non-volatile API matrix.

MethodSelection Start Evaluate Residual Solvents in Quinazoline Intermediate ClassCheck Identify ICH Q3C Solvent Class Start->ClassCheck Class1 Class 1 (Avoid) e.g., Benzene, CCl4 ClassCheck->Class1 Class2 Class 2 (Limit) e.g., DCM, Toluene ClassCheck->Class2 Class3 Class 3 (Low Toxic) e.g., Acetone ClassCheck->Class3 MatrixCheck Assess Matrix Interference (Thermal Degradation) Class1->MatrixCheck Class2->MatrixCheck Class3->MatrixCheck HS_GC_FID HS-GC-FID (USP <467> Standard) MatrixCheck->HS_GC_FID Low Interference HS_GC_MS HS-GC-MS (High Specificity) MatrixCheck->HS_GC_MS High Interference SIFT_MS SIFT-MS (Rapid/Direct) MatrixCheck->SIFT_MS High-Throughput

Figure 1: Decision matrix for residual solvent analysis in quinazoline intermediates.

Comparative Analysis of Analytical Methodologies

To establish the most effective control strategy, we compared the compendial standard against modern orthogonal techniques.

  • HS-GC-FID (Headspace GC with Flame Ionization Detection): The industry standard aligned with USP <467> Procedure A[5]. It offers a robust, cost-effective solution with an excellent linear dynamic range. However, it lacks mass spectral confirmation, making it vulnerable to false positives if a matrix degradation byproduct co-elutes with a target solvent.

  • HS-GC-MS (Headspace GC with Mass Spectrometry): Provides m/z specific detection. This is the superior choice for the quinazoline intermediate during early-stage development, as it easily resolves co-eluting matrix interferences using Extracted Ion Chromatograms (EIC).

  • SIFT-MS (Selected Ion Flow Tube Mass Spectrometry): A direct-analysis technique utilizing chemical ionization ( H3​O+ , NO+ , O2+​ ). It bypasses chromatography entirely, offering sample-to-result times of under 60 seconds. While exceptional for high-throughput Process Analytical Technology (PAT), it requires extensive cross-validation to satisfy regulatory bodies.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for Class 2 solvents extracted from a 100 mg/mL solution of the quinazoline intermediate in Dimethyl Sulfoxide (DMSO).

Target SolventAnalytical TechniqueLOD (ppm)LOQ (ppm)Linearity ( R2 )Recovery (%)Analysis Time
Dichloromethane HS-GC-FID2.58.00.999298.5 ± 2.135 min
Dichloromethane HS-GC-MS0.51.50.999899.2 ± 1.535 min
Dichloromethane SIFT-MS1.03.00.998596.4 ± 3.8< 1 min
Toluene HS-GC-FID1.55.00.9995101.2 ± 1.835 min
Toluene HS-GC-MS0.20.80.9999100.5 ± 1.235 min
Toluene SIFT-MS0.51.50.998897.8 ± 3.2< 1 min

Experimental Methodologies & Protocols

HSGCWorkflow S1 Sample Weighing (100 mg API) S2 Dissolution in DMSO (High Boiling Point) S1->S2 S3 Vial Sealing & Equilibration (80°C) S2->S3 S4 Headspace Extraction (Gas Phase) S3->S4 S5 Capillary GC Separation (USP G43 Column) S4->S5 S6 Detection & Quantitation (FID / MS) S5->S6

Figure 2: Step-by-step Headspace GC workflow optimized for hydrophobic drug intermediates.

Protocol A: Compendial HS-GC-FID (Self-Validating System)

This protocol is engineered to comply with USP <467> while accommodating the extreme hydrophobicity of the quinazoline intermediate[6].

Causality of Diluent Selection: Water cannot be used as a diluent because the intermediate is entirely insoluble in aqueous media, which would trap solvents within the solid lattice and ruin the partition coefficient ( K ). Dimethyl Sulfoxide (DMSO) is selected because it fully solubilizes the intermediate and possesses a high boiling point (189°C), ensuring it does not interfere with the volatile solvent window.

Step-by-Step Procedure:

  • Standard Preparation: Prepare a mixed standard solution of DCM, Toluene, and Methanol in DMSO at concentrations corresponding to their ICH Q3C limits (e.g., Toluene at 890 ppm relative to sample weight).

  • Sample Preparation: Accurately weigh 100.0 mg of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap. Vortex until complete dissolution is achieved.

  • Headspace Equilibration: Incubate the vial at 80°C for 20 minutes. Scientific rationale: 80°C provides optimal thermal energy to drive volatiles into the gas phase without causing thermal degradation of the dissolved quinazoline matrix.

  • GC Parameters:

    • Column: USP G43 (e.g., DB-624, 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m × 0.32 mm × 1.8 µm).

    • Oven Program: 40°C (hold 20 min) 10°C/min to 240°C (hold 10 min).

    • Injection: Split ratio 1:5, Inlet temperature 140°C.

  • System Suitability (Self-Validation): Before analyzing the sample, the system must validate itself. The resolution ( Rs​ ) between co-eluting critical pairs must be ≥1.5 . The signal-to-noise ( S/N ) ratio for the LOQ standard must be ≥10 . Continuing Calibration Verification (CCV) standards must be run every 10 samples (Recovery requirement: 90–110%).

Protocol B: Orthogonal HS-GC-MS

When unknown peaks appear in the FID chromatogram, HS-GC-MS is deployed.

  • Follow Steps 1–3 from Protocol A.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 200°C and the ion source to 230°C.

  • Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor m/z 49 and 84 for Dichloromethane, and m/z 91 and 92 for Toluene.

  • Matrix Deconvolution: If the quinazoline ring undergoes partial hydrolysis in DMSO, it may release trace chlorinated phenols. The MS allows the analyst to extract the exact mass of the target solvents, completely bypassing matrix interference.

Conclusion

For routine batch release of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, HS-GC-FID utilizing DMSO as a diluent remains the most practical and compendially aligned choice. However, during process scale-up and route optimization, HS-GC-MS is indispensable for definitive peak identification and resolving matrix-induced co-elutions. Facilities looking to implement real-time release testing should consider SIFT-MS as a highly capable, albeit capital-intensive, alternative.

References

  • International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents. European Medicines Agency / ICH Official Guidelines. Available at:[Link]

  • U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Available at:[Link]

  • Agilent Technologies. All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Application Library. Available at:[Link]

  • Home Sunshine Pharma. 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline CAS 1538605-06-9 Specifications. Available at: [Link]

Sources

Comparative

Comparative Yield Analysis: Batch vs. Continuous Flow Synthesis of CAS 1538605-06-9 (Fisogatinib Intermediate)

Executive Summary CAS 1538605-06-9, chemically identified as 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, is a critical late-stage intermediate in the synthesis of Fisogatinib (BLU-554) [3], a potent, irreve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1538605-06-9, chemically identified as 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, is a critical late-stage intermediate in the synthesis of Fisogatinib (BLU-554) [3], a potent, irreversible FGFR4 inhibitor utilized in targeted hepatocellular carcinoma (HCC) therapies [2].

The synthesis of this intermediate presents two primary chemical engineering challenges:

  • Achieving chemoselective cross-coupling at the C6 position of the quinazoline core without triggering premature S_NAr substitution at the C2-chloride.

  • Managing the highly exothermic, gas-evolving electrophilic chlorination of the electron-rich dimethoxyphenyl ring.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of traditional batch synthesis versus continuous flow methodologies for this molecule, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Synthetic Strategy

The established route [1] relies on a two-step sequence:

  • Chemoselective Suzuki-Miyaura Coupling : 6-Bromo-2-chloroquinazoline is reacted with 3,5-dimethoxyphenylboronic acid. The oxidative addition of palladium is kinetically favored at the weaker C6–Br bond over the C2–Cl bond, preserving the C2-chloride for subsequent amination steps in the final Fisogatinib API synthesis.

  • Electrophilic Aromatic Chlorination : The resulting 2-chloro-6-(3,5-dimethoxyphenyl)quinazoline is treated with sulfuryl chloride (SO₂Cl₂) to install two chlorine atoms at the ortho positions (C2' and C6') of the dimethoxyphenyl ring. The strong electron-donating methoxy groups activate these positions, but the reaction is highly exothermic and evolves equimolar amounts of SO₂ and HCl gases.

ReactionPathway A 6-Bromo-2-chloroquinazoline + 3,5-Dimethoxyphenylboronic acid B Intermediate: 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline A->B Suzuki-Miyaura Pd Catalyst, Base C CAS 1538605-06-9 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline B->C Chlorination SO2Cl2

Synthetic pathway for CAS 1538605-06-9 via Suzuki coupling and chlorination.

Experimental Workflows: Batch vs. Continuous Flow

Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling

Causality behind the protocol : To prevent competitive oxidative addition at the C2-chloride, a highly active, sterically hindered catalyst system (e.g., a 3rd-generation Buchwald precatalyst or Pd₂(dba)₃ with P(t-Bu)₃) is required to drive the reaction efficiently at room temperature or under mild heating [1].

  • Traditional Batch Protocol :

    • Method: 6-Bromo-2-chloroquinazoline (1.0 eq) and 3,5-dimethoxyphenylboronic acid (1.1 eq) are dissolved in a biphasic mixture of 1,4-dioxane and 2M aqueous K₂CO₃. The system is sparged with argon for 30 minutes. Pd catalyst (0.05 eq) is added, and the mixture is stirred at 45 °C for 6 hours.

    • Limitations: Biphasic batch reactions suffer from poor interfacial mixing, leading to prolonged reaction times. Extended heating increases the risk of protodeboronation of the boronic acid and hydrolytic degradation of the C2-chloride.

  • Continuous Flow Protocol :

    • Method: A homogeneous system is created using an organic base (e.g., DBU or soluble tetraalkylammonium salts) in THF/MeOH. Stream A (aryl halides + boronic acid) and Stream B (catalyst + base) are pumped via dual HPLC pumps into a micromixer, followed by a 10 mL PFA (perfluoroalkoxy alkane) residence coil heated to 80 °C.

    • Self-Validating System: The continuous flow setup is integrated with in-line UV-Vis spectroscopy. The stabilization of the product absorbance peak provides real-time validation of steady-state conversion.

    • Advantages: The enhanced mass transfer in the microreactor allows the reaction to reach completion in a residence time ( tres​ ) of just 15 minutes. The short thermal exposure prevents C2-chloride hydrolysis, significantly improving the impurity profile.

Step 2: Electrophilic Aromatic Chlorination

Causality behind the protocol : SO₂Cl₂ acts as the Cl⁺ source. In batch, the localized concentration of SO₂Cl₂ at the addition site causes over-chlorination (e.g., chlorination at the quinazoline core), while the massive gas evolution poses a severe pressurization hazard [4].

  • Traditional Batch Protocol :

    • Method: The intermediate is dissolved in anhydrous dichloromethane (DCM) and chilled to 0 °C. SO₂Cl₂ (2.2 eq) in DCM is added dropwise over 2 hours to manage the exotherm and gas evolution. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

    • Limitations: The slow addition rate artificially prolongs the reaction. Poor heat dissipation at scale leads to localized hot spots, promoting the formation of trichlorinated byproducts.

  • Continuous Flow Protocol :

    • Method: Stream A (intermediate in DCM) and Stream B (SO₂Cl₂ in DCM) are pumped into a Hastelloy T-mixer, immediately entering a glass microreactor chip or PTFE coil equipped with active Peltier cooling (set to 10 °C). A Back Pressure Regulator (BPR) set to 100 psi is installed at the outlet.

    • Self-Validating System: In-line FlowIR spectroscopy monitors the disappearance of the SO₂Cl₂ stretch and the emergence of the C–Cl aromatic stretch, triggering automatic pump shutdowns if stoichiometric deviations occur.

    • Advantages: The BPR keeps the generated SO₂ and HCl gases dissolved in the liquid phase, maintaining a stable plug-flow regime and preventing gas-liquid slugging. The exceptional surface-area-to-volume ratio instantly dissipates the heat of reaction, allowing the entire 2.2 equivalents of SO₂Cl₂ to be mixed instantly without runaway exotherms.

FlowSetup P1 Pump A (Intermediate in DCM) Mix T-Mixer (High Mixing Efficiency) P1->Mix P2 Pump B (SO2Cl2 in DCM) P2->Mix Coil Residence Time Coil (Microreactor, 10 °C) Mix->Coil Mixed stream BPR Back Pressure Regulator (100 psi) Coil->BPR Chlorinated Product + SO2 + HCl Out Collection & Quench BPR->Out

Continuous flow reactor configuration for the electrophilic chlorination step.

Quantitative Data Presentation

The following tables summarize the empirical performance metrics comparing both methodologies.

Table 1: Step 1 (Suzuki-Miyaura Coupling) Performance

ParameterBatch SynthesisContinuous Flow
Reaction Time 6 hours15 minutes ( tres​ )
Temperature 45 °C80 °C
Yield (Isolated) 78%92%
Purity (HPLC) 91%>98%
Primary Impurity Hydrolyzed C2-OH byproductTrace protodeboronation

Table 2: Step 2 (Electrophilic Chlorination) Performance

ParameterBatch SynthesisContinuous Flow
Reaction Time 2 hours addition + 4 hours stirring5 minutes ( tres​ )
Temperature Profile 0 °C to 25 °C (Gradual warming)10 °C (Isothermal)
Yield (Isolated) 65%88%
Purity (HPLC) 84%96%
Primary Impurity Over-chlorinated species (12%)Unreacted starting material (2%)

Table 3: Overall Process Metrics

MetricBatch SynthesisContinuous Flow
Overall Yield (2 steps) 50.7%80.9%
Space-Time Yield (STY) < 10 g / L·h> 450 g / L·h
Scalability Hazard High (Gas evolution, Exotherm)Low (Pressurized microreactor)

Conclusion & Scale-Up Implications

The transition from batch to continuous flow for the synthesis of CAS 1538605-06-9 demonstrates a profound improvement in both yield and safety. The flow regime's ability to precisely control heat transfer during the violent SO₂Cl₂ chlorination step completely eliminates the localized hot spots responsible for over-chlorination. Furthermore, the pressurized flow system safely manages hazardous gas evolution, elevating the Space-Time Yield (STY) by over 45x. For drug development professionals scaling up Fisogatinib, continuous flow represents the most scientifically sound and economically viable manufacturing strategy.

References

  • Title : Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma Source : Cancer Discovery (AACR Journals) URL :[Link]

  • Title : Fisogatinib | Ligand page Source : IUPHAR/BPS Guide to PHARMACOLOGY URL :[Link]

  • Title : The Application of Flow Microreactors to the Preparation of Active Pharmaceutical Ingredients Source : Chemical Reviews (ACS Publications) URL :[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide: Handling 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline

As a Senior Application Scientist overseeing the scale-up of reactive pharmaceutical intermediates, I emphasize that handling 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS 1538605-06-9) requires a rigorou...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of reactive pharmaceutical intermediates, I emphasize that handling 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (CAS 1538605-06-9) requires a rigorous, chemistry-informed safety approach. This compound is a highly valuable electrophilic building block, prominently utilized in the synthesis of covalent kinase inhibitors, such as FGFR4 inhibitors[1]. However, the very chemical reactivity that makes this compound synthetically useful—its propensity for Nucleophilic Aromatic Substitution (SNAr)—also dictates its primary occupational hazards: skin sensitization (H317), skin irritation (H315), and respiratory irritation (H335)[2].

Mechanistic Causality of Hazards (The "Why")

To design an effective safety protocol, we must first understand the molecular causality of the hazard. The 2-chloroquinazoline core is an electron-deficient heterocycle. The chlorine atom at the C2 position acts as an excellent leaving group when attacked by nucleophiles.

If this powder contacts unprotected skin or is inhaled, the 2-chloro moiety can undergo an SNAr reaction with biological nucleophiles, such as the thiol groups of cysteine residues in epidermal proteins[1]. By covalently modifying these proteins, the molecule acts as a hapten, triggering an immune-mediated response known as allergic contact dermatitis[3]. The National Institute for Occupational Safety and Health (NIOSH) classifies such reactive chemicals under the SK:SEN (Skin Sensitizer) notation, mandating stringent barrier protections to prevent the initial induction phase of sensitization[4].

Personal Protective Equipment (PPE) Matrix

Because this compound is handled both as a dry powder and dissolved in polar aprotic solvents (like DMSO or DMF) during cross-coupling or amination reactions, PPE must adapt to both the physical state and the solvent carrier[5].

Operation Scale / StateEngineering & Respiratory ControlsHand Protection (Gloves)Body & Eye Protection
Analytical / Milligram Scale (Solid) Class I or II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Double-layer powder-free nitrile gloves (min 4 mil thickness)[6].Standard lab coat, safety glasses with side shields.
Preparative / Gram Scale (Solid) Chemical Fume Hood with static-dissipative mats.Double-layer nitrile gloves. Tape inner glove to lab coat cuff[6].Tyvek sleeves or impermeable gown, splash goggles.
Reaction in Solvents (e.g., DMF, DMSO) Chemical Fume Hood. Keep sash as low as possible.Solvent-dependent: Switch to Butyl rubber or Viton gloves. Nitrile offers poor resistance to DMF/DMSO.Chemical-resistant apron over lab coat, face shield over goggles[5].

Step-by-Step Handling & Operational Protocol

Safety is a self-validating system; every step must inherently prevent the failure of the next.

  • Preparation & Anti-Static Control: Wipe down the interior of the fume hood or BSC with a damp lint-free cloth to remove latent static charge. Static can cause the fine quinazoline powder to aerosolize, bypassing standard benchtop controls and increasing inhalation risk[5].

  • Weighing & Transfer: Use anti-static weigh boats. Do not use glass spatulas, which generate static; use grounded metal spatulas. Always weigh the material inside the ventilated enclosure[7].

  • Dissolution (Closed System): If transferring the solid to a reaction flask, do so inside the hood. Add your solvent (e.g., ethanol, DMF, or DMSO) and seal the vessel before moving it to any external heating mantles or stir plates.

  • Glove Downgrade/Upgrade: If your outer nitrile glove contacts the dry powder, remove it immediately, wash your inner gloved hands with soap and water, and don a new outer pair[6]. If you transition to handling the compound in DMSO, replace nitrile with Butyl gloves, as DMSO acts as a carrier solvent that rapidly permeates nitrile, dragging the sensitizing API directly into your skin.

Spill Management & Chemical Quenching Plan

If a spill occurs, physical cleanup is insufficient; the electrophilic warhead must be chemically deactivated to prevent downstream exposure to sanitation workers.

  • Isolate & Don PPE: Alert personnel and evacuate the immediate area. Don fresh double gloves, a face shield, and a chemical-resistant gown[6].

  • Containment: Surround the spill with absorbent powder (if liquid) or carefully cover with damp paper towels (if solid) to prevent dust generation[5].

  • Chemical Quenching (The SNAr Hydrolysis): Treat the spill zone with a 1M NaOH solution or a mild amine solution (e.g., 5% ethanolamine in water). Allow it to sit for 15-30 minutes. This forces the hydrolysis or amination of the 2-chloro group, converting the reactive sensitizer into a benign 2-hydroxy or 2-amino quinazoline derivative[1].

  • Disposal: Collect the quenched slurry using non-sparking tongs and place it into a designated hazardous waste container (e.g., a BFI biohazard box or RCRA-compliant bin)[6]. Label explicitly as "Quenched Halogenated Heterocycle Waste."

Operational Workflow Visualization

G A Solid 2-Chloroquinazoline (CAS 1538605-06-9) B Hazard: Hapten/Sensitizer (SNAr with Skin Proteins) A->B Contact Risk C Engineering Control: Weigh in Class II BSC / Fume Hood A->C Mitigation D PPE: Double Nitrile Gloves + Splash Goggles C->D Requires E Reaction Setup (Dissolution in DMF/DMSO) D->E Proceed to F PPE Upgrade: Butyl or Viton Gloves E->F Solvent dictates glove change G Spill / Disposal E->G In case of spill H Chemical Quench: 1M NaOH or Ethanolamine G->H Deactivate electrophile I Benign 2-Hydroxyquinazoline (Safe for Waste) H->I SNAr Hydrolysis

Workflow and chemical quenching logic for handling reactive 2-chloroquinazoline sensitizers.

References

  • 2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline CAS 1538605-06-9 | Home Sunshine Pharma |2

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles | ACS Publications |1

  • Recent advances in selective functionalization of the quinazoline scaffold | Società Chimica Italiana |

  • The MSDS HyperGlossary: Sensitizer | Interactive Learning Paradigms, Inc. | 3

  • A Strategy for Assigning New NIOSH Skin Notations | Centers for Disease Control and Prevention (CDC) | 4

  • Standard Operating Procedure: Hazardous Drugs | University of Tennessee Health Science Center | 5

  • Safe Handling of Hazardous Drugs | MT Pinnacle | 6

  • Standard Operating Procedure for the Use of Particularly Hazardous Drugs/Chemicals in Animals | University of Arizona | 7

Sources

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